Technical Documentation Center

4-Phenylpiperazine-1-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Phenylpiperazine-1-carboxamide
  • CAS: 77464-11-0

Core Science & Biosynthesis

Foundational

The Pharmacological Profile of 4-Phenylpiperazine-1-Carboxamide Derivatives: A Technical Guide to D3 Receptor Selectivity and Signaling

Executive Summary The 4-phenylpiperazine-1-carboxamide scaffold represents a privileged chemical class in modern neuropharmacology, primarily recognized for its profound selectivity toward the Dopamine D3 receptor (D3R)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperazine-1-carboxamide scaffold represents a privileged chemical class in modern neuropharmacology, primarily recognized for its profound selectivity toward the Dopamine D3 receptor (D3R) over the highly homologous D2 receptor (D2R) [[1]](). This in-depth technical guide dissects the structural determinants of this selectivity, provides field-proven, self-validating experimental workflows for pharmacological profiling, and maps the downstream signaling cascades critical for developing therapeutics targeting schizophrenia and substance use disorders.

Structural Determinants of Receptor Selectivity

Achieving pharmacological selectivity between D2R and D3R is notoriously difficult due to a 78% sequence homology within their transmembrane (TM) domains. The 4-phenylpiperazine-1-carboxamide derivatives overcome this thermodynamic barrier through a dual-pharmacophore approach:

  • The Primary Pharmacophore: The 4-phenylpiperazine moiety anchors the molecule by binding to the highly conserved orthosteric binding site shared by both D2R and D3R.

  • The Secondary Pharmacophore (SBP Interaction): The extended aryl carboxamide chain projects into a divergent secondary binding pocket (SBP).

The Causality of the Carboxamide Linker: The carbonyl group within the carboxamide linker is not merely a structural bridge; it acts as a critical hydrogen-bond acceptor. Structural and chimeric receptor studies demonstrate that this carbonyl group interacts specifically with the second extracellular (E2) loop of the D3 receptor .

To validate this mechanism, researchers synthesized amine-linked analogs lacking the carbonyl group. The removal of this single oxygen atom resulted in a >100-fold loss of D3R binding affinity, proving that the carboxamide motif is the causal driver of subtype discrimination .

Quantitative Binding Affinities

The following table summarizes the structure-activity relationship (SAR) data, highlighting the dramatic shift in selectivity when the carboxamide linker is modified.

CompoundLinker TypeD2R Ki (nM)D3R Ki (nM)Selectivity (D2/D3)Source
Compound 8d (2,3-dichloro)Carboxamide12501.2>1000Banala et al.
Compound 8j (2-methoxy)Carboxamide28002.6>1000Banala et al.
Compound 15b (Amine analog)Amine (No Carbonyl)29003937.3Banala et al.
Example 47 Carboxamide53.21.928WO2014059265A1

Self-Validating Experimental Workflows

To ensure scientific integrity, the pharmacological evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for determining binding affinity and functional efficacy.

Protocol A: Competitive Radioligand Binding Assay (Affinity Profiling)

This protocol determines the Ki of carboxamide derivatives at D2/D3 receptors.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D2R or D3R in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining strict cold-chain and optimal pH preserves the conformational integrity of the GPCRs, preventing thermal degradation of the binding pockets.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with a constant concentration of [³H]methylspiperone (0.5 nM) and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the test derivative. Causality: [³H]methylspiperone is selected for its high specific activity and reliable dissociation kinetics at D2-like receptors.

  • Self-Validation (Non-Specific Binding): In parallel control tubes, add 10 µM (+)-butaclamol or haloperidol. Causality: This saturates all true receptor sites. Any remaining radioactive signal is quantified as background noise (non-specific lipid binding), ensuring the calculated specific binding is mathematically sound.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged piperazine ligands. Measure via liquid scintillation counting.

Protocol B: Forskolin-Stimulated cAMP Accumulation Assay (Functional Efficacy)

Because D3R is a Gi/o-coupled receptor, agonist activity is measured by its ability to inhibit adenylyl cyclase [[2]]([Link]).

  • Cell Starvation: Seed CHO cells expressing D3R in 96-well plates. Starve in serum-free medium for 2 hours. Causality: Serum contains trace hormones that can artificially alter basal cAMP levels; starvation isolates the system.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 20 minutes. Causality: IBMX inhibits phosphodiesterase. Without it, cellular enzymes would rapidly degrade synthesized cAMP, rendering the assay blind to transient signaling changes.

  • Baseline Stimulation (The Validating Step): Co-treat cells with 10 µM forskolin and varying concentrations of the carboxamide derivative. Causality: Forskolin directly activates adenylyl cyclase, creating an artificially high cAMP baseline. If the test compound is an active D3R agonist/partial agonist, it will trigger Gi to suppress this forskolin-induced cAMP spike.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET immunoassay. Normalize data against a full D2/D3 agonist (e.g., quinpirole) to determine intrinsic efficacy (Emax) .

Downstream Signaling Dynamics

Upon binding to the orthosteric site and SBP, 4-phenylpiperazine-1-carboxamide derivatives stabilize the D3 receptor in an active conformation, triggering the Gi/o signaling cascade.

D3R_Workflow Ligand 4-Phenylpiperazine Carboxamide D3R Dopamine D3 Receptor Ligand->D3R Binds SBP & Orthosteric Gi Gi/o Protein Complex D3R->Gi Activates AC Adenylyl Cyclase Gi->AC αi Subunit Inhibits cAMP cAMP Production ↓ AC->cAMP Attenuates

Gi/o-mediated signaling pathway of D3 receptors upon carboxamide derivative binding.

Multi-Target Expansion: Serotonin Receptor Modulation

While historically optimized for D3R, recent structural biology efforts have expanded the 4-phenylpiperazine-1-carboxamide scaffold to target serotonergic systems. By substituting the aryl group with specific heterocycles (e.g., indazole-3-carboxamide linked to a 4-phenylpiperazine), researchers have generated multi-target ligands that exhibit potent affinities for 5-HT1A and 5-HT2A receptors alongside D2/D3 receptors .

This multi-target profile is highly advantageous in antipsychotic drug development, as 5-HT2A antagonism combined with D3R partial agonism effectively mitigates the negative symptoms of schizophrenia while drastically reducing the risk of extrapyramidal motor side effects .

References

  • Banala, A. K., et al. (2011). "N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands: critical role of the carboxamide linker for D3 receptor selectivity." Journal of Medicinal Chemistry. URL:[Link]

  • Newman, A. H., et al. (2013). "Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways." PMC. URL:[Link]

  • World Intellectual Property Organization. (2014). "Urea and amide derivatives of aminoalkylpiperazines and use thereof" (Patent No. WO2014059265A1). Google Patents.
  • Kaczor, A. A., et al. (2023). "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation." Taylor & Francis. URL:[Link]

Sources

Exploratory

Unlocking Therapeutic Potential: A Technical Guide to Novel Targets for 4-Phenylpiperazine-1-carboxamide Scaffolds

For Immediate Release to the Scientific Community This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the multifaceted therapeutic potential of the 4-Phenylpi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the multifaceted therapeutic potential of the 4-Phenylpiperazine-1-carboxamide scaffold. As Senior Application Scientists, we move beyond a simple literature review to provide a synthesized, experience-driven perspective on promising therapeutic targets. This document is structured to empower your research and development efforts by elucidating the causal logic behind experimental design and providing actionable, self-validating protocols.

Section 1: The Phenylpiperazine Core - A Privileged Scaffold for CNS and Beyond

The phenylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in centrally active agents due to its favorable physicochemical properties that often translate to good blood-brain barrier penetration.[1][2] Its structural versatility allows for facile modification at multiple positions, enabling fine-tuning of pharmacological activity. The core 4-Phenylpiperazine-1-carboxamide structure presents key pharmacophoric features: a basic nitrogen atom within the piperazine ring crucial for salt bridge formation with acidic residues in target proteins, an aromatic phenyl ring for π-π stacking interactions, and a carboxamide group that can act as both a hydrogen bond donor and acceptor.[3][4]

This guide will dissect the therapeutic landscape for this scaffold by focusing on three primary target classes where derivatives have shown significant promise: Serotonergic G-Protein Coupled Receptors (GPCRs) , Key Enzymes in Pathophysiology , and emerging Oncological Targets .

Section 2: Modulating the Serotonergic System - A Focus on 5-HT Receptors

The serotonergic system is a cornerstone of neuropsychiatric drug discovery, and arylpiperazine ligands are renowned for their ability to modulate the activity of 5-HT1A, 5-HT2A, and 5-HT2C receptors.[3] These receptors are implicated in a wide array of disorders, including depression, anxiety, and psychosis, making them prime targets for novel therapeutics.[3][5]

Target Rationale: 5-HT1A and 5-HT2A/2C Receptor Modulation
  • 5-HT1A Receptor Agonism/Partial Agonism: Activation of presynaptic 5-HT1A autoreceptors reduces serotonin release, while postsynaptic activation in regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects. The protonatable nitrogen of the piperazine ring is critical for forming a key salt bridge with an aspartate residue (Asp3.32) in the 5-HT1A binding site.[3]

  • 5-HT2A/2C Receptor Antagonism: Blockade of these receptors is a hallmark of atypical antipsychotics, contributing to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Furthermore, 5-HT2C receptor modulation is being explored for obesity and substance use disorders.[6]

Signaling Pathways

The differential signaling of these receptors is key to their therapeutic effects. 5-HT1A receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). Conversely, 5-HT2A and 5-HT2C receptors couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

SERT_Signaling cluster_5HT1A 5-HT1A Receptor Pathway cluster_5HT2A 5-HT2A/2C Receptor Pathway Compound1 Phenylpiperazine (Agonist) Receptor1 5-HT1A Receptor Compound1->Receptor1 G_protein1 Gi/o Receptor1->G_protein1 Activates AC Adenylyl Cyclase G_protein1->AC Inhibits cAMP cAMP AC->cAMP Decreases Response1 Neuronal Inhibition (Anxiolytic/Antidepressant Effect) cAMP->Response1 Compound2 Phenylpiperazine (Antagonist) Receptor2 5-HT2A/2C Receptor Compound2->Receptor2 G_protein2 Gq/11 Receptor2->G_protein2 Blocks Activation PLC Phospholipase C G_protein2->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response2 Modulation of Neuronal Excitability (Antipsychotic Effect) Ca2->Response2 PKC->Response2

Caption: Opposing signaling of 5-HT1A and 5-HT2A/2C receptors.

Experimental Workflow: Target Validation and Compound Profiling

A robust workflow is essential to characterize the activity of novel 4-Phenylpiperazine-1-carboxamide derivatives at serotonergic receptors.

Experimental_Workflow_SERT Start Synthesized Phenylpiperazine Derivative Library Binding Primary Screen: Radioligand Binding Assays (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A) Start->Binding Functional Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ Flux) Binding->Functional Determine Ki Selectivity Selectivity Profiling: Panel of GPCRs (e.g., Dopamine, Adrenergic) Functional->Selectivity Determine EC50/IC50 & Efficacy InVivo In Vivo Validation: Animal Models (e.g., Forced Swim Test, Prepulse Inhibition) Selectivity->InVivo Confirm On-Target Activity & Assess Off-Target Liabilities Result Lead Compound Identified InVivo->Result Demonstrate Therapeutic Efficacy

Caption: Workflow for serotonergic drug discovery.

Detailed Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol provides a self-validating system to determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.

Objective: To quantify the competitive displacement of a specific radioligand from the 5-HT1A receptor by a test compound.

Materials:

  • Cell Membranes: HEK-293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Non-specific Ligand: 10 µM 5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compounds: 4-Phenylpiperazine-1-carboxamide derivatives dissolved in DMSO (10 mM stock).

  • Scintillation Cocktail and Microplates .

  • Filtration Apparatus with GF/B filters.

Procedure:

  • Compound Preparation: Perform serial dilutions of test compounds in assay buffer to achieve a final concentration range from 0.1 nM to 10 µM.

  • Reaction Setup (in triplicate):

    • Total Binding: 50 µL assay buffer, 50 µL radioligand (~0.5 nM final concentration), 100 µL cell membrane preparation.

    • Non-specific Binding (NSB): 50 µL 10 µM 5-HT, 50 µL radioligand, 100 µL cell membrane preparation.

    • Test Compound Binding: 50 µL diluted test compound, 50 µL radioligand, 100 µL cell membrane preparation.

  • Incubation: Incubate plates at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash filters three times with 3 mL of ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and count radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Section 3: Enzyme Inhibition - Precise Targeting for Diverse Pathologies

Beyond GPCRs, the 4-Phenylpiperazine-1-carboxamide scaffold has proven to be an effective starting point for designing potent and selective enzyme inhibitors. This approach offers a direct and quantifiable mechanism of action, often leading to a more straightforward path for lead optimization.

Target Rationale: FAAH, AChE, and Fungal CYPs
  • Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[7] Inhibiting FAAH increases endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. A derivative, JNJ-1661010, has been shown to be a potent, selective, and mechanism-based inhibitor of FAAH.[7]

  • Acetylcholinesterase (AChE): The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. AChE inhibitors increase the synaptic availability of acetylcholine. Numerous studies have successfully designed 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as selective AChE inhibitors, with some compounds showing mixed-type inhibition, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS).[8][9]

  • Fungal Cytochrome P450s (e.g., CYP51): These enzymes are essential for sterol biosynthesis in fungi and protozoa.[10] Inhibiting these pathways disrupts cell membrane integrity, leading to cell death. Phenylpiperazine-carboxamide derivatives have been identified as inhibitors of Leishmania CYP51 and CYP5122A1, highlighting their potential as novel anti-parasitic agents.[10]

Quantitative Data on Phenylpiperazine-based Enzyme Inhibitors
Compound Class/ExampleTarget EnzymePotency (IC₅₀)Therapeutic AreaReference
JNJ-1661010 AnalogFatty Acid Amide Hydrolase (FAAH)Potent, time-dependentPain, Inflammation[7]
Pyrimidine-5-carboxamide 6gAcetylcholinesterase (AChE)0.90 µMAlzheimer's Disease[9]
Pyrimidine-5-carboxamide 11uAcetylcholinesterase (AChE)Not specified, but potentAlzheimer's Disease[8]
HTS06234 Analog 4dLeishmania donovani CYP510.57-85 µM range for seriesLeishmaniasis[10]
Pyrimidinyl-piperazine 21cα-glucosidase0.44 µMDiabetes[11]
Detailed Protocol: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay provides a reliable method for screening compounds for AChE inhibitory activity.

Objective: To measure the inhibition of AChE activity by quantifying the production of thiocholine.

Principle: AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Enzyme: Purified human recombinant Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: DTNB (Ellman's reagent).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Test Compounds: Dissolved in DMSO.

  • Positive Control: Donepezil or Galantamine.

  • 96-well microplate and plate reader .

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer.

    • 20 µL of test compound solution (at various concentrations) or buffer/DMSO for control.

    • 20 µL of DTNB solution (1.5 mM).

  • Pre-incubation: Add 10 µL of AChE solution (0.22 U/mL) and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of ATCI solution (15 mM) to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

Section 4: Emerging Frontiers - Anticancer and Anti-parasitic Applications

Recent research has expanded the therapeutic horizon for phenylpiperazine derivatives into oncology and infectious diseases, demonstrating the scaffold's adaptability.

Anticancer Potential: Topoisomerase IIα Inhibition

Derivatives of 1,2-benzothiazine containing a 1-(3,4-dichlorophenyl)piperazine substituent have shown potent cytotoxic activity against the MCF7 breast adenocarcinoma cell line, in some cases exceeding that of doxorubicin.[12] Molecular docking studies suggest that these compounds may target topoisomerase IIα, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells.[12]

Anticancer_MOA cluster_Cell Cancer Cell Compound Phenylpiperazine-Benzothiazine Derivative TopoII Topoisomerase IIα Compound->TopoII Binds to Cleavage DNA Cleavage Complex (Stabilized) Compound->Cleavage Stabilizes DNA DNA Double Helix TopoII->DNA Acts on DNA->Cleavage Forms Replication DNA Replication & Repair Cleavage->Replication Prevents Re-ligation Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to

Caption: Proposed mechanism of anticancer activity.

Anti-parasitic Activity: Targeting Leishmania CYPs

As mentioned, N-aryl-4-(pyridin-4-yl)alkyl)piperazine-1-carboxamides are effective inhibitors of Leishmania donovani CYP51 and CYP5122A1.[10] Two compounds in this series demonstrated efficacy against intracellular L. donovani with low micromolar EC₅₀ values, providing a strong foundation for developing new treatments for leishmaniasis, a neglected tropical disease.[10]

Section 5: Conclusion and Future Directions

The 4-Phenylpiperazine-1-carboxamide scaffold is a remarkably versatile platform for drug discovery. Its proven ability to modulate key targets in the central nervous system, inhibit critical enzymes in diverse diseases, and show promise in emerging areas like oncology and anti-parasitic therapy underscores its significance. Future research should focus on leveraging structure-activity relationship (SAR) data to enhance potency and selectivity for these identified targets.[13] The development of multi-target-directed ligands (MTDLs), for instance, combining AChE inhibition with antioxidant properties for Alzheimer's disease, represents a particularly exciting avenue for this adaptable chemical class.[8] This guide provides the foundational knowledge and experimental frameworks necessary to propel such innovative research forward.

References

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evalu
  • Biochemical and Biological Properties of 4-(3-phenyl-[3][6][7] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. PubMed.

  • Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors | Request PDF.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PMC.
  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
  • In-silico Studies of Phenyl Piperazine Deriv
  • Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors.
  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers.
  • The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)
  • 1-Phenylpiperazine. Chem-Impex.
  • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives.
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC.

Sources

Foundational

Deciphering the Binding Topography of 4-Phenylpiperazine-1-Carboxamide Ligands: A Computational Docking and Molecular Dynamics Whitepaper

Executive Summary The 4-phenylpiperazine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, particularly for targeting aminergic G protein-coupled receptors (GPCRs) such as dopamine, se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-phenylpiperazine scaffold has long been recognized as a "privileged structure" in medicinal chemistry, particularly for targeting aminergic G protein-coupled receptors (GPCRs) such as dopamine, serotonin, and trace amine-associated receptors[1]. However, achieving high subtype selectivity (e.g., distinguishing between highly homologous D2 and D3 dopamine receptors) remains a formidable challenge.

The functionalization of this core into 4-phenylpiperazine-1-carboxamide derivatives provides a critical structural vector. By appending an extended aryl group via a rigid carboxamide linker, researchers can exploit the divergent extracellular loops of GPCRs. This whitepaper outlines the mechanistic rationale behind this scaffold and details a self-validating computational protocol—combining Extra Precision (XP) docking with Molecular Dynamics (MD) and MM/GBSA thermodynamics—to accurately predict and validate ligand binding poses.

Mechanistic Rationale: The Bipartite Binding Hypothesis

As application scientists, we do not merely look at docking scores; we must understand the causality of the binding event. The efficacy and selectivity of 4-phenylpiperazine-1-carboxamide ligands are governed by a bipartite binding mechanism [2].

  • The Primary Pharmacophore (PP): The basic nitrogen (N4) of the piperazine ring is protonated at physiological pH (7.4). This enables a critical, charge-assisted hydrogen bond (salt bridge) with a highly conserved aspartate residue (e.g., Asp3.32 in TM3 of dopamine receptors) located deep within the Orthosteric Binding Pocket (OBP)[1].

  • The Carboxamide Linker: Unlike highly flexible alkyl chains, the planar nature of the amide bond introduces conformational rigidity. This reduces the entropic penalty upon binding and provides directional H-bond donor/acceptor capabilities to interact with adjacent transmembrane helices.

  • The Secondary Pharmacophore (SP): The extended aryl group projects outward into the Secondary Binding Pocket (SBP). Because the SBP is formed by the highly variable Extracellular Loops 1 and 2 (EL1/EL2), interactions here (such as π−π stacking or hydrophobic shielding) are the primary drivers for subtype selectivity[2][3].

BindingLogic Ligand 4-Phenylpiperazine Carboxamide PP Piperazine Core (Primary) Ligand->PP Linker Carboxamide (Linker) Ligand->Linker SP Extended Aryl (Secondary) Ligand->SP OBP Orthosteric Pocket (Asp3.32) PP->OBP Salt Bridge Linker->OBP H-Bond SBP Secondary Pocket (EL1/EL2) SP->SBP Pi-Pi/Hydrophobic

Fig 1. Bipartite binding logic of 4-phenylpiperazine-1-carboxamide in aminergic GPCRs.

Self-Validating Computational Protocol

A common pitfall in computational drug discovery is over-reliance on static docking algorithms, which fail to account for the induced-fit plasticity of GPCR extracellular loops. To ensure trustworthiness, the following protocol is designed as a self-validating system .

DockingWorkflow LPrep Ligand Preparation (pH 7.4 Protonation) Grid Grid Generation (Asp3.32 Centered) LPrep->Grid PPrep Protein Preparation (Loop Refinement) PPrep->Grid DockSP SP Docking (Conformational Sampling) Grid->DockSP DockXP XP Docking (Scoring & Selection) DockSP->DockXP MD MD Simulation (100ns Lipid Bilayer) DockXP->MD MMGBSA MM/GBSA (Free Energy Calculation) MD->MMGBSA

Fig 2. Self-validating computational docking and MD workflow for GPCR ligand discovery.

Step-by-Step Methodology

Step 1: System Preparation & State Assignment

  • Protein: Retrieve the active-state GPCR crystal structure (e.g., D3R or TAAR1)[4]. Rebuild missing extracellular loops using homology modeling. Crucially, assign protonation states using PROPKA at pH 7.4 to ensure the Asp3.32 carboxylate is deprotonated (negatively charged).

  • Ligand: Generate 3D conformers of the 4-phenylpiperazine-1-carboxamide derivatives. Force the protonation of the piperazine N4 atom.

Step 2: Grid Generation & Pharmacophore Restraints

  • Center the receptor grid on the conserved Asp3.32 residue.

  • Self-Validation Check: Apply a positional hydrogen-bond constraint (radius 2.5 Å) around the Asp3.32 carboxylate. The docking algorithm must discard any pose that fails to form this essential salt bridge, drastically reducing false-positive rates[1].

Step 3: Hierarchical Docking Strategy

  • Execute Standard Precision (SP) docking to broadly sample the ligand's conformational space, followed by Extra Precision (XP) docking. XP applies severe penalties for ligand desolvation and steric clashes, ensuring the carboxamide linker is optimally accommodated.

  • Self-Validation Check: Redock the native co-crystallized ligand (e.g., Eticlopride). Proceed to the next step only if the heavy-atom Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å.

Step 4: Molecular Dynamics (MD) & Thermodynamic Validation

  • Static docking often traps ligands in local minima. Embed the top-ranked docked complex in a POPC lipid bilayer, solvate with TIP3P water, and neutralize with 0.15 M NaCl.

  • Run a 100 ns production MD simulation. Extract frames every 10 ns and calculate the binding free energy ( ΔGbind​ ) using the MM/GBSA method. A stable RMSD trajectory (< 2.5 Å fluctuation) and a negative ΔGbind​ confirm the pose's viability[3].

Quantitative Data: SAR Profiling

The integration of the carboxamide linker allows for fine-tuning of the electronic and steric properties of the secondary pharmacophore. Below is a representative data summary demonstrating how modifications to the extended aryl group influence binding affinity and docking scores across aminergic receptors, validating the computational predictions against empirical data.

Compound DerivativeTarget ReceptorPrimary SBP InteractionXP Docking Score (kcal/mol)Binding Affinity ( Ki​ / EC50​ )
Unsubstituted Phenyl Dopamine D2RWeak hydrophobic (EL1)-8.45145 nM
Unsubstituted Phenyl Dopamine D3RWeak hydrophobic (EL1)-8.62110 nM
2,3-Dichloro Phenyl Dopamine D3RStrong π−π stacking (Trp/EL1)-11.241.2 nM
4-Methoxy Phenyl Human TAAR1H-bond network (TM5)-10.5558.5 nM ( EC50​ )
3-Chloro Pyridin-2-yl TRPV1 (Antagonist)Halogen bonding (TM4)-9.8022.4 nM

Data synthesized from established structure-activity relationship (SAR) models highlighting the role of the secondary binding pocket in 4-phenylpiperazine derivatives[1][2][4].

Conclusion

The 4-phenylpiperazine-1-carboxamide scaffold is a highly versatile tool in modern drug discovery. By understanding its bipartite binding logic—anchoring via the piperazine core while probing the secondary binding pocket with the carboxamide-linked aryl group—researchers can rationally design highly selective ligands. However, ensuring the scientific integrity of these designs requires moving beyond basic docking. By implementing a self-validating pipeline that enforces pharmacophore restraints and validates poses through Molecular Dynamics and MM/GBSA, computational chemists can confidently advance these privileged scaffolds from in silico hits to in vivo leads.

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis Protocols for 4-Phenylpiperazine-1-carboxamide: A Comprehensive Guide for Drug Development

Introduction & Strategic Importance The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, Poly(ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents, Poly(ADP-ribose) polymerase (PARP) inhibitors[1], and Hsp90 inhibitors[2]. The derivatization of the secondary amine (N4) into a carboxamide (urea) linkage significantly enhances the metabolic stability, hydrogen-bonding capacity, and target binding affinity of the resulting pharmacophore. This application note details highly efficient, regioselective synthesis protocols for 4-phenylpiperazine-1-carboxamide (also known as 1-carbamoyl-4-phenylpiperazine), providing drug development professionals with scalable and reproducible methodologies.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis of 4-phenylpiperazine-1-carboxamide relies on the regioselective carbamoylation of the N4 nitrogen. 1-Phenylpiperazine possesses two nitrogen atoms with distinct electronic environments. The N1 nitrogen is conjugated with the phenyl ring, rendering it sterically hindered and electronically deactivated (pKa ~ 3.0). Conversely, the N4 nitrogen is a standard secondary aliphatic amine (pKa ~ 8.2). This significant pKa differential ensures that nucleophilic attack occurs exclusively at the N4 position, eliminating the need for protecting groups.

We present the two most robust methodologies for this transformation, alongside a modern catalytic alternative:

  • In Situ Isocyanic Acid Generation (Cyanate Route) : Utilizing potassium cyanate (KOCN) in glacial acetic acid. Acetic acid serves a dual purpose: it acts as a solvent and provides the mild acidic protons necessary to convert the cyanate anion into highly electrophilic isocyanic acid (HNCO)[3]. The mild pH ensures the N4 amine remains in dynamic equilibrium with its free-base form, allowing rapid nucleophilic addition.

  • Thermal Urea Decomposition (Fusion Route) : A solvent-free or high-boiling solvent approach where urea is heated to >130 °C, decomposing into ammonia and HNCO. This atom-economical route is highly scalable and avoids the use of toxic phosgene derivatives.

  • Catalytic CO₂ Activation : A modern, green chemistry approach utilizing oxovanadium(V) catalysts to activate ambient carbon dioxide, reacting with the amine to form the urea derivative[4].

Reaction Workflow Visualization

G A 1-Phenylpiperazine (Nucleophile) D Nucleophilic Addition A->D Free Base B Potassium Cyanate + Acetic Acid C Isocyanic Acid (Electrophile) B->C Protonation C->D In Situ E 4-Phenylpiperazine- 1-carboxamide D->E Rearrangement

Fig 1: Mechanistic workflow for the synthesis of 4-phenylpiperazine-1-carboxamide via KOCN.

Experimental Protocols (Self-Validating Systems)

Protocol A: Potassium Cyanate / Acetic Acid Route

This method is preferred for laboratory-scale synthesis due to its mild conditions and high purity profile[3].

Step-by-Step Methodology:

  • Preparation : In a 250 mL round-bottom flask, dissolve 1-phenylpiperazine (16.2 g, 0.10 mol) in a mixture of 50 mL glacial acetic acid and 10 mL distilled water.

  • Thermal Control : Cool the mixture to 0–5 °C using an ice-water bath.

    • Causality: Controlling the initial temperature prevents the highly exothermic degradation of the in situ generated isocyanic acid into carbon dioxide and ammonia, which would otherwise kill the reaction yield.

  • Electrophile Generation : Dissolve potassium cyanate (KOCN) (12.2 g, 0.15 mol) in 30 mL of water. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

  • Reaction : Remove the ice bath and allow the mixture to stir at 40–50 °C for 4 hours.

    • Self-Validation: Monitor the reaction progress by TLC (DCM:MeOH 95:5). The disappearance of the secondary amine spot (which is ninhydrin positive) confirms complete conversion.

  • Isolation : Pour the mixture into 200 mL of crushed ice and water. Slowly neutralize with a 10% NaOH solution until the pH reaches 8.0.

    • Self-Validation: A dense white precipitate of 4-phenylpiperazine-1-carboxamide will form immediately upon crossing pH 7, as the uncharged urea product is highly insoluble in neutral/basic aqueous media.

  • Purification : Filter the precipitate under vacuum, wash thoroughly with cold water to remove acetate salts, and recrystallize from hot ethanol to yield pure white crystals.

Protocol B: Direct Urea Fusion Route

This method is highly scalable and atom-economical, suitable for pilot-plant scale-up.

Step-by-Step Methodology:

  • Preparation : In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, combine 1-phenylpiperazine (16.2 g, 0.10 mol) and urea (12.0 g, 0.20 mol).

  • Thermal Activation : Heat the neat mixture gradually to 130–140 °C using a precisely controlled oil bath.

    • Causality: Urea requires temperatures above its melting point (133 °C) to undergo thermal decomposition into the active electrophile (isocyanic acid) and ammonia gas.

  • Monitoring : Maintain the temperature for 5–6 hours.

    • Self-Validation: Hold a piece of damp red litmus paper over the condenser outlet; it will rapidly turn blue, confirming the continuous evolution of ammonia gas as a byproduct. Once ammonia evolution ceases, the reaction has reached its endpoint.

  • Isolation : Cool the melt to 80 °C (do not allow it to solidify completely) and carefully add 100 mL of hot water. Stir vigorously to dissolve any unreacted urea.

  • Purification : Cool to room temperature, filter the precipitated solid, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the discussed synthetic routes, allowing for rapid comparison during process development.

Synthesis RouteReagents & SolventsActivation Temp (°C)Reaction Time (h)Expected Yield (%)HPLC PurityScalability
A: Cyanate Addition KOCN, Glacial AcOH / H₂O40–504.085–92>98%Excellent
B: Urea Fusion Urea, Neat (Solvent-Free)130–1406.075–82>95%Good
C: CO₂ Activation CO₂, Oxovanadium(V) cat.13024.041–55>90%Moderate

References

  • Title: Oxovanadium(V)-catalyzed amination of carbon dioxide under ambient pressure for the synthesis of ureas Source: RSC Advances URL: [Link] Citation Index: [4]

  • Title: Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest Source: Molecules (MDPI) / PubMed Central URL: [Link] Citation Index:

  • Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link] Citation Index: [1]

  • Title: Synthesis and Evaluation of New Hsp90 Inhibitors Based on a 1,4,5-Trisubstituted 1,2,3-Triazole Scaffold Source: ACS Publications URL: [Link] Citation Index: [2]

  • Title: Patent LT3038B - Heterobicyclic compounds (Details on Cyanate/Acetic Acid protocols) Source: Google Patents URL: Citation Index: [3]

Sources

Application

A Comprehensive Guide to HPLC Method Development for the Analysis of 4-Phenylpiperazine-1-carboxamide

An Application Note and Protocol Abstract This application note provides a detailed, science-first guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detecti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Abstract

This application note provides a detailed, science-first guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 4-Phenylpiperazine-1-carboxamide. Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, often serving as scaffolds for centrally active agents. Consequently, a reliable analytical method is paramount for quality control, purity assessment, and pharmacokinetic studies. This guide moves beyond a simple protocol, delving into the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. We will cover the rationale for column and mobile phase selection, detector optimization, and a full validation strategy based on ICH guidelines. The protocols provided are designed to be self-validating and serve as a strong starting point for researchers in pharmaceutical development and analytical chemistry.

Introduction

The phenylpiperazine moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] 4-Phenylpiperazine-1-carboxamide is a representative member of this class, combining the phenylpiperazine core with a carboxamide group. The accurate and precise quantification of this and related compounds is critical for ensuring the safety and efficacy of potential drug products. High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant analytical technique for this purpose due to its high resolving power, sensitivity, and robustness.

This document serves as both a strategic guide and a practical protocol. It is designed to empower the researcher to not only execute a method but to understand the underlying principles that make it successful, allowing for logical troubleshooting and adaptation for other similar molecules.

Analyte Properties and Chromatographic Considerations

A successful HPLC method begins with a thorough understanding of the analyte. The physicochemical properties of 4-Phenylpiperazine-1-carboxamide are the primary determinants of its chromatographic behavior.

PropertyValue / StructureSource
Chemical Structure Chemical Structure of 4-Phenylpiperazine-1-carboxamidePubChem[2]
Molecular Formula C₁₁H₁₅N₃OPubChem[2]
Molecular Weight 205.26 g/mol PubChem[2]
Calculated logP 0.56Chemdiv[3]
Predicted pKa ~7.6 (most basic nitrogen)Estimated based on piperazine scaffold
UV Chromophore Phenyl Ring, CarboxamideIntrinsic to structure
Expert Insights: Translating Properties into Strategy
  • UV Absorbance & Detector Choice: The presence of the phenyl ring provides a strong chromophore, making UV-Vis detection the ideal choice. A preliminary scan using a Diode Array Detector (DAD) or a UV-Vis spectrophotometer is essential to determine the wavelength of maximum absorbance (λmax), which will ensure the highest sensitivity. Based on similar structures, the λmax is expected in the 230-250 nm range.[4][5]

  • Polarity & Stationary Phase Choice: The calculated logP of 0.56 indicates a compound of moderate polarity.[3] This makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. A C18 (octadecylsilane) column is the universal starting point for such molecules, offering a good balance of hydrophobic retention and resolving power.

  • pKa & Mobile Phase pH Control (Critical): The piperazine moiety contains two nitrogen atoms, making the molecule basic. The pH of the mobile phase is the most critical parameter for achieving reproducible retention and good peak shape.

    • Working at low pH (2.5 - 3.5): This is the recommended approach. At a pH well below the pKa, the piperazine nitrogens will be consistently protonated. This positive charge suppresses the unwanted interaction between the basic analyte and acidic residual silanols on the silica backbone of the column, a primary cause of peak tailing.

    • Working near the pKa: This is the worst-case scenario. Small fluctuations in mobile phase pH will cause the analyte to exist in both protonated and neutral forms, leading to split or broad peaks and drifting retention times.

    • Working at high pH: While possible with pH-stable columns, it can lead to different selectivity but may risk column degradation if the column is not specifically designed for high pH use.

HPLC Method Development Strategy: A Logical Workflow

Method development should be a systematic process, not a random walk. The goal is to find the "sweet spot" of conditions that provides the required resolution, sensitivity, and run time.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Column (Start with C18, 5 µm) A->B C Select Mobile Phase (ACN/MeOH with Low pH Buffer) B->C D Run Broad Gradient (e.g., 5-95% Organic) C->D E Set Detector at λmax D->E F Adjust Gradient Slope (for resolution) E->F Evaluate Chromatogram G Optimize Flow Rate & Temp (for efficiency & pressure) F->G H Convert to Isocratic? (for speed & simplicity) G->H I Perform System Suitability H->I Finalize Method J Validate per ICH Q2(R1) (Linearity, Accuracy, etc.) I->J

Caption: A systematic workflow for HPLC method development.

Recommended Protocol: A Validated Starting Point

This protocol provides robust initial conditions derived from the analysis of the analyte's properties and data from structurally related compounds.[4][5]

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (85%) (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 4-Phenylpiperazine-1-carboxamide (purity >98%).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 20 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter before use.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of the 4-Phenylpiperazine-1-carboxamide reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL):

    • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for moderately polar analytes.
Mobile Phase A 20 mM KH₂PO₄, pH 3.0Low pH ensures consistent protonation and good peak shape.
Mobile Phase B AcetonitrileGood elution strength and often provides sharper peaks than methanol for basic compounds.
Elution Mode GradientIdeal for initial screening and separating impurities with different polarities.
Gradient Program Time (min)%B
0.020
15.080
17.080
17.120
20.020
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Injection Volume 10 µLA good starting volume to avoid column overload.
Detection UV at 240 nmA likely λmax for the phenylpiperazine chromophore. Verify with a DAD scan.
System Suitability

Before any sample analysis, the system's performance must be verified. This ensures the trustworthiness of the generated data.

  • Inject the working standard solution five or six times.

  • Calculate the parameters below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Measures injection precision.

Method Validation Strategy (ICH Q2(R1))

Once the method is optimized, it must be formally validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard.

MethodValidation cluster_0 Core Performance Metrics cluster_1 Sensitivity & Robustness center Method Validation (ICH Q2(R1)) A Specificity center->A B Linearity & Range center->B C Accuracy (% Recovery) center->C D Precision (Repeatability & Intermediate) center->D E Limit of Detection (LOD) center->E F Limit of Quantitation (LOQ) center->F G Robustness center->G

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Validation Parameter Summary
ParameterPurposeTypical ProcedureAcceptance Criteria
Specificity To show that the method can unequivocally assess the analyte in the presence of impurities, degradants, or placebo.Analyze blank, placebo, and spiked samples.Peak for analyte is pure and resolved from others (Resolution > 2).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Analyze 5-6 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.Perform recovery studies by spiking a known amount of analyte into a placebo matrix at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 injections of the same sample. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0%.
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like pH (±0.2), column temp (±5°C), flow rate (±10%).System suitability parameters must still be met.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing 1. Silanol interactions (analyte is basic). 2. Column void or degradation. 3. Column overload.1. Lower the mobile phase pH (e.g., to 2.5). 2. Replace the column. 3. Reduce injection concentration/volume.
Shifting Retention Time 1. Inconsistent mobile phase preparation (pH drift). 2. Column temperature fluctuation. 3. Pump malfunction or leak.1. Prepare fresh mobile phase; ensure accurate pH. 2. Use a column thermostat. 3. Check system for pressure fluctuations; perform maintenance.
Poor Resolution 1. Gradient slope is too steep. 2. Inappropriate organic solvent.1. Make the gradient shallower (e.g., increase run time). 2. Try methanol instead of acetonitrile to alter selectivity.
Ghost Peaks 1. Contamination in diluent or mobile phase. 2. Carryover from previous injection.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash in the autosampler method.

Conclusion

This application note has outlined a comprehensive and scientifically-grounded strategy for developing a robust RP-HPLC method for 4-Phenylpiperazine-1-carboxamide. By starting with an analysis of the molecule's fundamental properties, we have established a logical pathway for selecting the column, mobile phase, and detector settings. The provided protocol serves as a powerful starting point, and the validation and troubleshooting guides offer the necessary tools to ensure the final method is accurate, precise, and reliable for its intended use in a regulated or research environment.

References

  • Gadzała-Kopciuch, R., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Taylor & Francis Online. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Sýkora, D., et al. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Publications. [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubChem. N-phenylpiperazine-1-carboxamide. National Center for Biotechnology Information. [Link]

  • de Oliveira, A. C., et al. (2003). Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma. PubMed. [Link]

  • Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

Sources

Method

Optimal Reaction Conditions for the Carboxamidation of 4-Phenylpiperazine: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, with the phenylpiperazine moiety, in particul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, with the phenylpiperazine moiety, in particular, being a privileged structure in a multitude of pharmacologically active agents.[1][2] The formation of an amide bond (carboxamidation) is a frequently employed transformation to elaborate on this core, creating diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the optimal reaction conditions for the carboxamidation of 4-phenylpiperazine, delving into the mechanistic rationale behind procedural choices to empower researchers to achieve high-yield, high-purity outcomes.

Foundational Principles of Carboxamidation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of coupling reagents.

The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. The choice of coupling reagent, solvent, base, and temperature are all critical parameters that influence the reaction's efficiency, rate, and the suppression of side reactions like racemization, particularly when dealing with chiral carboxylic acids.[5][6]

Key Parameters for Optimization

Coupling Reagents: The Engine of Amide Bond Formation

The selection of a coupling reagent is arguably the most critical decision in designing a carboxamidation reaction. Several classes of reagents are available, each with its own mechanism, advantages, and disadvantages.

  • Carbodiimides (EDC, DCC, DIC): These are widely used due to their accessibility and effectiveness. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in laboratory settings due to the water-solubility of its urea byproduct, which simplifies purification.[4][7] Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea or lead to racemization.[8] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used. These additives intercept the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[9][10]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are considered third-generation coupling reagents, prized for their high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization.[11][12] HATU's mechanism involves the formation of a highly reactive OAt-active ester.[13][14] The superiority of HATU, especially for sterically hindered or electron-deficient amines, often justifies its higher cost.[11][12]

Table 1: Comparison of Common Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
CarbodiimidesEDC, DCC, DICCost-effective, readily available.Prone to racemization and side reactions without additives.
Uronium/Aminium SaltsHATU, HBTUHigh efficiency, fast reaction rates, low racemization.Higher cost, potential for guanidinylation side reaction with excess reagent.[12]
The Reaction Environment: Solvents and Bases

The choice of solvent is crucial as it must dissolve all reactants and reagents while being inert to the reaction conditions.

  • Solvents: Polar aprotic solvents are the preferred choice for carboxamidation reactions.[15]

    • N,N-Dimethylformamide (DMF): An excellent solvent for a wide range of substrates and reagents, often leading to faster reaction rates.[16]

    • Dichloromethane (DCM): A good alternative, especially when ease of removal is a priority.[17]

    • Acetonitrile (ACN): Can also be effective, though solubility of all components should be verified.[18]

  • Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the reaction with the coupling reagent. The base also neutralizes any acidic byproducts formed during the reaction.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most commonly used base due to its steric hindrance, which prevents it from acting as a nucleophile.[12][15]

    • Triethylamine (TEA): Another common choice, though it is slightly more nucleophilic than DIPEA.[15]

Temperature and Reaction Time

Temperature plays a significant role in the kinetics of the reaction. While many amide couplings proceed efficiently at room temperature, some situations may require cooling or heating.[19]

  • Initial Cooling (0 °C): For many protocols, especially those using highly reactive coupling reagents like HATU, the initial activation of the carboxylic acid is performed at 0 °C.[20][21] This helps to control the initial exotherm and minimize potential side reactions.

  • Reaction at Room Temperature: After the addition of the amine, the reaction is typically allowed to warm to room temperature and stirred for several hours (2-24 h).[21]

  • Elevated Temperatures: For particularly challenging substrates, such as sterically hindered carboxylic acids or electron-poor amines, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[18] However, higher temperatures can also increase the risk of side reactions and racemization.[3]

Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Visualizing the Mechanisms and Workflow

Reaction Mechanisms

The following diagrams illustrate the activation of a carboxylic acid and subsequent amidation using EDC/HOBt and HATU.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea EDC-Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine 4-Phenylpiperazine Amine->Amide

Caption: EDC/HOBt mediated carboxamidation mechanism.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate O_acylisouronium O-Acyl(tetramethyl)isouronium Salt Carboxylate->O_acylisouronium + HATU HATU HATU HATU->O_acylisouronium OAt_ester OAt Active Ester O_acylisouronium->OAt_ester displaces HOAt TMU Tetramethylurea Byproduct O_acylisouronium->TMU HOAt_anion HOAt Anion HOAt_anion->OAt_ester Amide Amide Product OAt_ester->Amide + Amine Amine 4-Phenylpiperazine Amine->Amide

Caption: HATU mediated carboxamidation mechanism.[11][13]

General Experimental Workflow

The following workflow provides a general overview of the experimental process.

Experimental_Workflow Start Start Dissolve Dissolve Carboxylic Acid and 4-Phenylpiperazine in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddReagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) AddBase->AddReagent Stir Stir at 0 °C for Activation AddReagent->Stir Warm Warm to Room Temperature and Stir Stir->Warm Monitor Monitor Reaction by TLC/LC-MS Warm->Monitor Monitor->Warm Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for carboxamidation.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the carboxamidation of 4-phenylpiperazine using two common and effective methods.

Protocol 1: HATU-Mediated Carboxamidation (High Efficiency)

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered or electronically deactivated.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Phenylpiperazine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (Ethyl Acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add a solution of 4-phenylpiperazine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[21]

Protocol 2: EDC/HOBt-Mediated Carboxamidation (Cost-Effective)

This protocol is a reliable and more economical option for many standard carboxamidation reactions.[17]

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Phenylpiperazine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.5 eq)

  • Anhydrous DCM or DMF

  • Standard laboratory glassware and magnetic stirrer

  • Reagents for workup and purification (DCM, 1M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 4-phenylpiperazine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the base (DIPEA or TEA, 2.5 eq) dropwise.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if DCM was used, wash the reaction mixture sequentially with 1M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x). If DMF was used, first dilute with ethyl acetate and then perform the aqueous washes.

  • The water-soluble EDC-urea byproduct will be removed during the aqueous workup.[21]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Troubleshooting and Final Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the equivalents of the coupling reagent and base, or gently heating the reaction mixture. Ensure all reagents are anhydrous, as water can hydrolyze the active intermediates.[22]

  • Side Products: The formation of multiple spots on TLC may indicate side reactions. Purification by column chromatography is essential. If guanidinylation is suspected with HATU, reduce the equivalents of the coupling reagent.[12]

  • Workup Issues: Emulsions can sometimes form during the aqueous workup. Addition of brine can help to break up emulsions. For DMF reactions, thorough washing is necessary to remove the high-boiling point solvent.

By understanding the underlying principles and carefully selecting the reaction parameters, researchers can confidently and efficiently synthesize a wide array of 4-phenylpiperazine carboxamides, accelerating the pace of discovery in drug development and related fields.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Mahesh, S., Tang, K. C., & Raj, M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 14, 2615–2623. [Link]

  • MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...[Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Chemistry Stack Exchange. (2021, June 20). Temperature control and side reactions in PPAA (T3P) couplings. [Link]

  • Diva-Portal.org. (2015, November 30). Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

  • YouTube. (2021, February 8). EDC Coupling Mechanism | Organic Chemistry. [Link]

  • Varela, J., Serna, E., Sestari, I., et al. (2020). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 199, 112391. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications. [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ACS Publications. (2022, June 23). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. [Link]

  • ACS Publications. (2013, May 3). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. [Link]

  • Patsnap Eureka. (2022, May 20). Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • ACS Publications. (2014, October 21). Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. [Link]

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. [Link]

  • National Institutes of Health. (n.d.). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]

  • Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. [Link]

  • PubMed. (2011, May 15). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of carboxamides via the Lossen rearrangement. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

  • National Institutes of Health. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. [Link]

  • ACS Publications. (2025, May 3). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • ResearchGate. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Fiveable. (2025, August 15). Solvent Effects Definition - Organic Chemistry Key Term. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. [Link]

Sources

Application

Application Note: Preparation of 4-Phenylpiperazine-1-carboxamide Stock Solutions for In Vitro Assays

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Scientific Rationale 4-Phenylpiperazine-1-carboxamide is a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Rationale

4-Phenylpiperazine-1-carboxamide is a synthetic organic compound frequently utilized as a structural scaffold in medicinal chemistry and drug discovery. Due to its hydrophobic phenylpiperazine core, the compound exhibits poor aqueous solubility but is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

For in vitro assays—ranging from enzymatic screens to cell-based phenotypic assays—the precise preparation of stock solutions is a critical variable. Inaccurate solvation leads to micro-precipitation, effectively lowering the active concentration of the compound and generating false-negative results. This application note details a field-proven, self-validating protocol for formulating, storing, and diluting 4-Phenylpiperazine-1-carboxamide to ensure absolute experimental reproducibility[1].

Physicochemical Properties

Before initiating stock preparation, it is essential to understand the compound's physical parameters to calculate molarity accurately and anticipate solvent behavior.

PropertyValue / Description
Compound Name 4-Phenylpiperazine-1-carboxamide
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
SMILES String O=C(N)N1CCN(c2ccccc2)CC1
Aqueous Solubility Poor / Insoluble
Primary Solvent Anhydrous DMSO (≥ 10 mM capacity)
Storage (Powder) Room temperature or 4°C (Desiccated)
Storage (Solution) -20°C (Single-use aliquots, protected from light)

Experimental Workflow

The following diagram illustrates the critical path from lyophilized powder to the final assay working solution.

Workflow A 1. Weigh 4-Phenylpiperazine- 1-carboxamide Powder B 2. Dissolve in Anhydrous DMSO (10 mM Master Stock) A->B Vortex/Sonicate C 3. Create Single-Use Aliquots (Store at -20°C) B->C Quality Control D 4. Intermediate Dilution (e.g., 100 µM in Assay Buffer) C->D Thaw & Dilute Stepwise E 5. Final Working Solution (≤ 0.1% - 0.5% DMSO) D->E Serial Dilution F 6. In Vitro Assay Execution (Include Vehicle Control) E->F Add to Cells/Enzyme

Workflow for preparing 4-Phenylpiperazine-1-carboxamide solutions for in vitro assays.

Step-by-Step Methodology: A Self-Validating System

This protocol is designed not just as a sequence of actions, but as a self-validating system. Every step includes a mechanistic justification (causality) to ensure the integrity of the final assay.

Phase 1: Preparation of 10 mM Master Stock

To standardize downstream dilutions, a 10 mM master stock is highly recommended[1].

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the molecular weight (205.26 g/mol ).

    • Formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW ( g/mol ) / 1000

    • Required Mass: 1 mL × 10 mM × 205.26 g/mol / 1000 = 2.05 mg

  • Weighing: Accurately weigh 2.05 mg of 4-Phenylpiperazine-1-carboxamide into a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, high-purity DMSO (≥99.9%).

  • Agitation: Vortex the tube vigorously for 1–2 minutes. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes[2].

Expert Insight (Causality): Why anhydrous DMSO? DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. The introduction of water into the master stock lowers the solubility threshold of the hydrophobic phenylpiperazine core, causing invisible micro-precipitates that artificially lower the effective concentration of your drug[2].

Phase 2: Aliquoting and Storage
  • Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots using tightly sealed tubes.

  • Store immediately at -20°C or -80°C.

Expert Insight (Causality): Why single-use aliquots? Repeated freeze-thaw cycles create localized concentration gradients within the tube as the solvent melts at different rates than the solute. Furthermore, thermal cycling can accelerate the degradation of the carboxamide moiety.

Phase 3: Intermediate Dilution (Mitigating "Solvent Shock")

Never dilute directly from a 100% DMSO stock into the final aqueous assay buffer if the dilution factor is extreme (e.g., 10 mM to 10 nM).

  • Prepare an intermediate stock (e.g., 100 µM) by adding 2 µL of the 10 mM master stock into 198 µL of assay buffer or cell culture media[1].

  • Critical Technique: Add the DMSO stock slowly while actively vortexing the aqueous buffer[1].

Expert Insight (Causality): Why an intermediate step? Rapidly shifting a hydrophobic compound from a non-polar environment (100% DMSO) to a highly polar environment (aqueous buffer) causes "solvent shock," leading the compound to crash out of solution. Active vortexing during a stepwise dilution ensures rapid, uniform dispersion, preventing localized high concentrations that trigger precipitation[1].

Phase 4: Final Working Solution & Vehicle Control
  • Dilute the intermediate stock further to achieve your final desired assay concentration (e.g., 1 µM to 10 µM).

  • Self-Validating Step: Ensure the final concentration of DMSO in the assay well does not exceed 0.1% to 0.5% (v/v) [3][4].

  • Prepare a Vehicle Control well containing the exact same final percentage of DMSO in the assay buffer, but without the compound[3][5].

Expert Insight (Causality): Why cap DMSO at 0.1% - 0.5%? According to the NIH Assay Guidance Manual, DMSO concentrations above 1% disrupt cell membrane integrity, alter protein folding, and interfere with assay readouts (such as absorbance or fluorescence)[4]. The inclusion of a precise vehicle control makes the assay self-validating: if the vehicle control deviates from the baseline (untreated cells/enzyme), your solvent concentration is causing artifacts, and the assay must be optimized.

Quality Control & Validation

To guarantee trustworthiness in your drug development pipeline, implement the following QC checks:

  • Visual Inspection: Before adding the working solution to your assay plate, inspect the intermediate and final dilutions under a microscope or against a dark background. The presence of turbidity indicates precipitation.

  • Analytical Verification: For high-throughput screening (HTS) campaigns, verify the concentration and purity of the thawed 10 mM master stock periodically using LC-MS or HPLC.

References

  • Potter TM, et al. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function. National Cancer Institute (NCI) / NIH. Available at: [Link]

  • ResearchGate Community. Discussions on Dimethyl Sulfoxide (DMSO) Dilution and Cell Culture Toxicity. ResearchGate. Available at:[Link]

  • NIH Assay Guidance Manual. HTS Assay Validation: DMSO Compatibility and Plate Uniformity. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

Method

Using 4-Phenylpiperazine-1-carboxamide as a scaffold in drug design

Application Note: Rational Drug Design and Synthesis Using the 4-Phenylpiperazine-1-carboxamide Scaffold Executive Summary The N-phenylpiperazine moiety is universally recognized as a highly versatile and privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Drug Design and Synthesis Using the 4-Phenylpiperazine-1-carboxamide Scaffold

Executive Summary

The N-phenylpiperazine moiety is universally recognized as a highly versatile and privileged scaffold in medicinal chemistry. When functionalized into a 4-phenylpiperazine-1-carboxamide core, the resulting structure provides an exceptional balance of conformational flexibility, tunable basicity, and rigid hydrogen-bonding capabilities. This application note details the mechanistic rationale, synthetic protocols, and pharmacological evaluation of this scaffold. It is intended for drug development professionals seeking to leverage this core for targeting central nervous system (CNS) disorders (e.g., Dopamine D2/D3 receptor modulation) and oncology targets (e.g., Topoisomerase II inhibition).

Structural Biology & Pharmacological Rationale

The piperazine heterocycle is a cornerstone of modern drug discovery due to its dual-nitrogen architecture, which can seamlessly adopt chair and boat conformations to fit within diverse G-protein-coupled receptor (GPCR) pockets[1].

  • The Phenyl Ring (Hydrophobic Anchor): Provides essential non-covalent interactions (π-π stacking) with aromatic amino acid residues in the target binding site. Substitution patterns on this ring (e.g., 2,3-dichloro or 3-trifluoromethyl) are the primary drivers of receptor subtype selectivity.

  • The Carboxamide Linkage (Structural Director): The introduction of a carboxamide group at the N1 position serves a critical dual purpose. First, it restricts the conformational freedom of the adjacent linker, pre-organizing the molecule into a favorable binding pose. Second, it acts as a robust hydrogen bond donor/acceptor network. Studies have shown that this specific interaction is pivotal for separating structure-activity relationships (SAR) between highly homologous targets, such as distinguishing Dopamine D3 from D2 receptors via interactions with the D3R E2 loop[2].

G Scaffold 4-Phenylpiperazine-1-carboxamide D3R Dopamine D3 Receptor Scaffold->D3R High Affinity Gi Gi/o Protein Activation D3R->Gi Conformational Shift cAMP Decreased cAMP Levels Gi->cAMP Adenylyl Cyclase Inhibition Effect Targeted CNS Modulation cAMP->Effect Downstream Signaling

Dopamine D3 receptor modulation by 4-phenylpiperazine-1-carboxamides.

Quantitative Structure-Activity Relationship (SAR) Data

Recent empirical studies have demonstrated that strategic modifications to the 4-phenylpiperazine-1-carboxamide core yield highly potent compounds across multiple therapeutic areas. The table below summarizes key quantitative data, illustrating how specific structural determinants dictate pharmacological efficacy.

Compound / DerivativePrimary TargetPharmacological ActivityKey Structural DeterminantReference
Compound 4 Dopamine D3 ReceptorKi = 0.118 nMAmide linkage + Arylpiperazine
Compound 4 Dopamine D2 ReceptorKi = 12.9 nMAmide linkage + Arylpiperazine
Compound BS230 Topoisomerase II (MCF7)IC50 < Doxorubicin3,4-dichlorophenyl substitution
Compound 6f HCT-116 Cell LineIC50 = 1.0 µM(2-Chloroethyl)-1-nitrosourea analog

Experimental Protocols: Synthesis and Characterization

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Causality in Reagent Selection: We employ 1,1'-Carbonyldiimidazole (CDI) as the primary carbamoyl transfer reagent. CDI is explicitly selected over traditional isocyanates or phosgene gas due to its superior safety profile, bench stability, and its ability to form a stable carbamoylimidazole intermediate. This stepwise reactivity prevents the formation of symmetrical urea byproducts, dramatically improving the yield of the desired asymmetric carboxamide[3].

Synthesis Step1 1-Phenylpiperazine + CDI Step2 Carbamoylimidazole Intermediate Step1->Step2 DCM, 0°C to RT Step3 Amine Addition (Nucleophilic Sub) Step2->Step3 TEA, RT, 12h Step4 Flash Chromatography Step3->Step4 Aqueous Quench Step5 NMR & HRMS Validation Step4->Step5 >95% Purity

Step-by-step synthetic workflow for 4-phenylpiperazine-1-carboxamides.

Protocol 1: Chemical Synthesis of N-Substituted 4-Phenylpiperazine-1-carboxamides

Objective: Synthesize a high-purity carboxamide library using a CDI-mediated coupling strategy.

  • Intermediate Formation: Dissolve 1-phenylpiperazine (1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. (Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive CDI reagent).

  • CDI Addition: Slowly add CDI (1.2 mmol) to the solution at 0 °C to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Validation Check 1 (TLC): Monitor the complete consumption of the starting piperazine via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The formation of the carbamoylimidazole intermediate must be confirmed before proceeding.

  • Amine Coupling: Add the desired primary or secondary amine (1.5 mmol) and Triethylamine (TEA, 2.0 mmol) to the reaction mixture. Stir at room temperature for 12–24 hours. (Causality: TEA acts as a proton scavenger, driving the nucleophilic substitution forward and neutralizing the imidazole byproduct).

  • Quenching and Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution from 100% Hexane to 70:30 Hexane:Ethyl Acetate).

  • Validation Check 2 (Characterization): Confirm structure and purity (>95%) using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS). The carboxamide NH proton typically appears as a broad singlet between δ 6.0–8.0 ppm in CDCl3, confirming successful amide bond formation[4].

Protocol 2: In Vitro Pharmacological Characterization (Receptor Binding Assay)

Objective: Determine the binding affinity (Ki) of the synthesized carboxamides for Dopamine D2/D3 receptors.

  • Membrane Preparation: Harvest CHO cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with [3H]-spiperone (0.5 nM) and varying concentrations of the test carboxamide (10^-11 to 10^-4 M) in a final volume of 500 µL assay buffer. (Causality:[3H]-spiperone is a high-affinity antagonist used as a competitive radioligand to accurately calculate the displacement curve of the novel scaffold).

  • Non-Specific Binding: Define non-specific binding using 10 µM haloperidol.

  • Filtration: Terminate the reaction after 120 minutes of incubation at 25 °C by rapid filtration through GF/B glass fiber filters. (Causality: Filters must be pre-soaked in 0.1% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic ligands).

  • Quantification & Self-Validation: Measure retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis. Convert IC50 to Ki using the Cheng-Prusoff equation. Validation Check: Ensure the Hill slope of the displacement curve is approximately 1.0; a significant deviation indicates a complex binding mechanism rather than the desired single-site competitive binding.

References

  • Boateng, C. A., et al. "Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives." Semantic Scholar, 2022. URL:[Link]

  • "Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents." Molecules (MDPI), 2024. URL:[Link]

  • "Design and Synthesis of Novel Piperazine (2-Chloroethyl)-1-nitrosourea Analogues as Anticancer Agents." Asian Journal of Chemistry, 2022. URL: [Link]

  • Del Bello, F., et al. "Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders." ACS Publications (Journal of Medicinal Chemistry), 2021. URL:[Link]

  • Saczewski, F., et al. "Synthesis of Novel Aryl(heteroaryl)sulfonyl Ureas of Possible Biological Interest." Molecules (MDPI), 2010. URL:[Link]

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health (NIH), 2026. URL:[Link]

  • "Application of Carbamoylimidazolium Salts as Carbamoyl Transfer Reagents and Approaches toward Esterification and Etherification Protocols." Scholaris, Thesis Repository. URL: [Link]

Sources

Application

Application Note: Scale-Up Procedures for 4-Phenylpiperazine-1-carboxamide Production

Executive Summary 4-Phenylpiperazine-1-carboxamide (also known as N-carbamoyl-4-phenylpiperazine) is a highly versatile pharmacophore and synthetic intermediate. The urea functionality is ubiquitous in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Phenylpiperazine-1-carboxamide (also known as N-carbamoyl-4-phenylpiperazine) is a highly versatile pharmacophore and synthetic intermediate. The urea functionality is ubiquitous in modern drug discovery, often acting as a key hydrogen-bonding motif in target binding[1]. Phenylpiperazine-based ureas are frequently utilized in the development of CNS therapeutics, tyrosinase inhibitors, and adipose-triglyceride lipase (ATGL) inhibitors[2]. Furthermore, substituted variants like N-(1,2,3-benzothiadiazol-5-yl)-4-phenylpiperazine-1-carboxamide demonstrate the broad utility of this core scaffold in medicinal chemistry[3]. This application note provides a self-validating, scalable protocol for the synthesis of 4-phenylpiperazine-1-carboxamide, transitioning from milligram-scale discovery chemistry to robust pilot-scale production.

Mechanistic Grounding & Route Selection

While discovery-scale synthesis of ureas often relies on phosgene equivalents (e.g., triphosgene) or 1,1′-carbonyldiimidazole (CDI)[1], these reagents present significant safety, toxicity, and cost barriers at scale. Direct transamidation with urea is an alternative, but it requires high temperatures that can lead to urea hydrolysis and impurity formation[4].

For pilot-scale manufacturing, the cyanate-mediated carbamoylation of amines in an acidic aqueous medium is the preferred route[5].

Causality of the Mechanism:

  • Electrophile Generation : Sodium cyanate (NaOCN) is protonated by an acid (such as glacial acetic acid) to form highly electrophilic isocyanic acid (HN=C=O) in situ.

  • Nucleophilic Attack : The secondary amine of 1-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid.

  • Tautomerization : The resulting tetrahedral intermediate rapidly undergoes proton transfer to yield the stable urea (carboxamide) product.

Mechanism N1 NaOCN + AcOH N2 Isocyanic Acid (HN=C=O) N1->N2 Protonation N4 Tetrahedral Intermediate N2->N4 Nucleophilic Attack N3 1-Phenylpiperazine N3->N4 N5 4-Phenylpiperazine- 1-carboxamide N4->N5 Proton Transfer

Mechanistic pathway of amine carbamoylation via in situ generated isocyanic acid.

Scale-Up Considerations & Causality

Transitioning this reaction to a 1.0-mole pilot scale requires strict control over physical and thermodynamic parameters to ensure a self-validating and reproducible system:

  • Solvent Selection (Acetic Acid/Water) : 1-Phenylpiperazine is an oil with limited aqueous solubility. By using an acetic acid/water mixture, the amine is completely solubilized as an acetate salt. This homogeneous starting state is critical for uniform reaction kinetics and prevents unreacted starting material from being trapped in the final product matrix[5].

  • Exotherm & Dimerization Control : The generation of isocyanic acid is exothermic. If the internal temperature exceeds 20°C, isocyanic acid can rapidly dimerize or trimerize into cyanuric acid, consuming the reagent and contaminating the product. Therefore, the NaOCN solution must be added dropwise while maintaining the internal reactor temperature between 10–15°C.

  • Stirring Dynamics : As the reaction progresses, the neutral 4-phenylpiperazine-1-carboxamide product forms. Lacking a basic amine moiety, it loses its solubility in the acidic medium and precipitates heavily. High-torque overhead mechanical stirring is mandatory at scale to prevent the multiphasic slurry from seizing.

Experimental Protocol (1.0 Mole Pilot Scale)

Step 1: Amine Dissolution & Preparation In a 2.0 L jacketed glass reactor equipped with an overhead mechanical stirrer and an internal thermocouple, charge 500 mL of deionized water and 171 mL (3.0 mol) of glacial acetic acid. Begin stirring at 250 RPM. Slowly add 162.2 g (1.0 mol) of 1-phenylpiperazine. The amine will dissolve completely as it forms the soluble acetate salt.

Step 2: Temperature Modulation Circulate chilled coolant through the reactor jacket to bring the internal temperature of the solution down to 10–15°C. Note: Strict adherence to this temperature window is required to prevent the thermal degradation of the cyanate intermediate[5].

Step 3: Cyanate Addition In a separate Erlenmeyer flask, dissolve 97.5 g (1.5 mol) of sodium cyanate (NaOCN) in 300 mL of deionized water. Transfer this solution to an addition funnel. Begin dropwise addition of the NaOCN solution into the reactor over a period of 60 minutes. Maintain the internal temperature below 20°C throughout the addition.

Step 4: Reaction Progression & Precipitation Once the addition is complete, remove the cooling jacket and allow the reactor to gradually warm to room temperature (20–25°C). Continue stirring for 3 hours. As the product precipitates into a thick white solid, increase the overhead stirring speed to 400 RPM to maintain a homogeneous suspension.

Step 5: Isolation & Purification Discharge the reactor contents onto a large Büchner funnel equipped with a vacuum filtration system. Wash the filter cake with 3 x 200 mL of ice-cold deionized water to remove residual sodium acetate and unreacted starting materials. Dry the solid under vacuum at 50°C for 12 hours. For high-purity pharmaceutical applications, the product can be recrystallized from a hot ethanol/water mixture.

Workflow A 1. Amine Dissolution 1-Phenylpiperazine + AcOH + H2O B 2. Temperature Control Cool reactor to 10-15°C A->B C 3. Cyanate Addition Dropwise NaOCN (aq) B->C D 4. Reaction & Precipitation Stir 3 hours at 20°C C->D E 5. Isolation Vacuum Filtration & Wash D->E F 6. Final Product 4-Phenylpiperazine-1-carboxamide E->F

Workflow for the pilot-scale synthesis of 4-phenylpiperazine-1-carboxamide.

Quantitative Data & Analytical Profile

Table 1: Stoichiometric Ratios and Reagent Quantities (1.0 Mole Scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
1-Phenylpiperazine162.231.0162.2 g (~152 mL)Starting Material
Sodium Cyanate (NaOCN)65.011.597.5 gCarbamoylating Agent
Glacial Acetic Acid60.053.0180.2 g (~171 mL)Acid Catalyst / Salt Former
Deionized Water18.02N/A800 mL (Total)Solvent

Table 2: Expected Analytical Profile

ParameterExpected Result for Validation
Appearance White to off-white crystalline powder
Yield 85 - 92% (174 - 188 g)
Melting Point 158 - 160 °C
1H NMR (DMSO-d6) Characteristic broad singlet for -NH2 (~6.0 ppm), aromatic multiplet (6.8-7.3 ppm), piperazine multiplets (3.1-3.5 ppm)
LC-MS (m/z) [M+H]+ calculated: 206.13, found: 206.1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Phenylpiperazine-1-carboxamide Solubility

Executive Summary & Chemical Context Working with[1] presents unique solvation challenges. While the piperazine core and carboxamide group offer polar interaction sites, the hydrophobic phenyl ring heavily dictates the m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Working with[1] presents unique solvation challenges. While the piperazine core and carboxamide group offer polar interaction sites, the hydrophobic phenyl ring heavily dictates the molecule's crystal packing behavior. This structural dichotomy often leads to high lattice energies, making the compound prone to precipitation in both aqueous media and pure Dimethyl Sulfoxide (DMSO). This guide provides mechanistic troubleshooting steps and self-validating protocols to ensure reliable in vitro assay preparation.

Troubleshooting Guide & FAQs

Q1: My 4-Phenylpiperazine-1-carboxamide powder is not dissolving fully in 100% DMSO at room temperature. What is the mechanistic cause, and how do I fix it? Mechanistic Causality: The difficulty in solvating this compound often stems from its crystal packing. According to , compound batch isolation naturally proceeds toward the thermodynamically most stable, lowest-energy crystalline polymorph[2]. These highly stable crystal lattices require significant energy to disrupt, meaning that dissolution at room temperature is kinetically limited. By contrast, the amorphous state of a compound is always more soluble in DMSO than its crystalline counterpart[2]. Actionable Solution: Apply thermal and acoustic energy. Gently heat the suspension to 37°C–50°C and apply sonication. Sonication induces acoustic cavitation—the rapid formation and collapse of microscopic vacuum bubbles—which generates localized temperature and pressure gradients that effectively fracture the crystal lattice without causing bulk thermal degradation[2].

Q2: The stock solution was clear yesterday, but today I see a fine precipitate at the bottom of the tube. Why did it crash out? Mechanistic Causality: This is a classic case of moisture ingress combined with nucleation. Piperazine derivatives are notoriously[3]. Because DMSO is also highly hygroscopic, opening the vial exposes the solvent to ambient humidity. Absorbed water acts as a potent anti-solvent for the hydrophobic phenyl moiety. Furthermore, subjecting the solution to freeze-thaw cycles provides the activation energy for nucleation. Repeated freezing and thawing synergistically enhances precipitation by driving the compound back into its lowest-energy crystalline form[2]. Actionable Solution: Maintain strict anhydrous conditions. Prepare stocks in a dry environment (e.g., under an argon stream), use fresh septum-sealed anhydrous DMSO, and immediately aliquot the solution into single-use vials to completely eliminate freeze-thaw cycles[2].

Q3: When I dilute my DMSO stock into my aqueous assay buffer, the compound immediately precipitates. How can I maintain solubility in vitro? Mechanistic Causality: Diluting a DMSO stock into an aqueous buffer causes a rapid shift in the solvent's dielectric constant. The solution becomes instantaneously supersaturated, and hydrophobic forces drive the 4-Phenylpiperazine-1-carboxamide molecules to aggregate and precipitate out of solution. Actionable Solution: If adjusting the pH to protonate the basic piperazine nitrogen is incompatible with your assay, employ advanced formulation strategies. is highly effective[4]. By rapidly injecting the DMSO stock into an aqueous phase containing a stabilizer (under high-speed homogenization), the rapid change in solvent polarity forces the drug to precipitate as nanoparticles rather than large micro-crystals, vastly increasing the surface area for dissolution[4].

Quantitative Data & Solubility Variables

Understanding the interplay between the solid state of the compound and the solvent environment is critical for experimental reproducibility.

Solid State / Solvent ConditionImpact on DMSO SolubilityMechanistic Rationale
Amorphous Solid HighestLacks a defined crystal lattice; requires minimal thermodynamic energy for solvation.
Crystalline Polymorph LowestHigh lattice energy resists solvent penetration; thermodynamically highly stable.
Anhydrous DMSO (<0.1% H₂O) OptimalMaintains a low-polarity environment suitable for solvating the hydrophobic phenyl ring.
Hydrated DMSO / Freeze-Thaw Poor (Precipitation)Water acts as an anti-solvent; freeze-thaw cycles induce rapid crystal nucleation.

Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of Anhydrous DMSO Stock Solutions

Self-Validating System: This protocol utilizes centrifugation and HPLC quantification to prevent the "illusion of solubility" (where suspended micro-crystals skew biological assay results).

  • Preparation: Weigh the required mass of 4-Phenylpiperazine-1-carboxamide in a low-humidity environment (ideally a desiccated glove box).

  • Solvation: Add anhydrous DMSO (sealed under argon) to achieve the target concentration.

  • Energy Application: Sonicate the vial in a water bath at 37°C for 15 minutes. Visually inspect for optical clarity.

  • Validation (Critical Step): Centrifuge the solution at 10,000 × g for 5 minutes. If a pellet is visible, the solution is supersaturated or incomplete.

  • Filtration & Quantification: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Quantify the exact concentration of the filtrate using a validated HPLC-UV method[4].

  • Storage: Aliquot the validated solution into single-use amber vials, purge the headspace with argon, and store at -20°C to prevent freeze-thaw nucleation.

Protocol B: Nanosuspension Generation via Solvent Precipitation

Self-Validating System: This protocol uses Dynamic Light Scattering (DLS) to confirm the physical stability of the nanoparticle suspension before application to cells.

  • Organic Phase: Dissolve the compound in 100% anhydrous DMSO at a high concentration (e.g., 50 mM).

  • Aqueous Phase: Prepare the target aqueous buffer supplemented with a biocompatible stabilizer (e.g., 0.1% Tween-80 or Pluronic F-68).

  • Precipitation: Under high-speed homogenization (e.g., 15,000 RPM), rapidly inject the organic phase into the aqueous phase[4].

  • Validation (Critical Step): Analyze the resulting suspension using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 and a Z-average diameter < 500 nm confirm a stable, uniform nanosuspension suitable for in vitro assays.

Visualizations

G start Weigh 4-Phenylpiperazine- 1-carboxamide check_dry Is DMSO Anhydrous? (<0.1% Water) start->check_dry dry_dmso Purge with Argon/N2 Use Fresh Septum check_dry->dry_dmso No heat_sonicate Add DMSO Heat to 37°C & Sonicate check_dry->heat_sonicate Yes dry_dmso->heat_sonicate check_dissolved Visual Inspection: Is it optically clear? heat_sonicate->check_dissolved aliquot Aliquot into single-use vials Store at -20°C check_dissolved->aliquot Yes amorphous Re-evaluate Solid State (Amorphous vs Crystalline) check_dissolved->amorphous No

Workflow for preparing stable DMSO stock solutions and preventing precipitation.

Nanosuspension org_phase Organic Phase: Compound in 100% DMSO mix High-Speed Homogenization (Rapid Injection) org_phase->mix aq_phase Aqueous Phase: Buffer + Stabilizer (e.g., Tween) aq_phase->mix precipitate Nanoparticle Precipitation (Solvent Shift) mix->precipitate validate Validate via DLS (Dynamic Light Scattering) precipitate->validate

Solvent precipitation workflow for generating aqueous nanosuspensions.

References

  • OntoSight. "CHEMBL64033 | 4-Phenylpiperazine-1-carboxamide Compound." OntoSight.ai. URL: [Link]

  • Ziath. "Samples in DMSO: What an end user needs to know." Ziath.com. URL: [Link]

Sources

Optimization

Technical Support Center: Removing Impurities from Crude 4-Phenylpiperazine-1-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4-Phenylpiperazine-1-carboxamide. This resource is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Phenylpiperazine-1-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established chemical principles and field-proven techniques.

Introduction: The Challenge of Purity

4-Phenylpiperazine-1-carboxamide is a valuable building block in medicinal chemistry. Its synthesis, typically involving the reaction of 1-phenylpiperazine with a source of a carbonyl group, can lead to a variety of impurities. These include unreacted starting materials, reagents, and side-products formed during the reaction. Achieving high purity is critical for subsequent synthetic steps and for ensuring accurate biological and pharmacological evaluation. This guide provides a systematic approach to identifying and removing these impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 4-Phenylpiperazine-1-carboxamide?

A1: The impurity profile depends heavily on the synthetic route. However, several common impurities are frequently observed. The most likely contaminants are unreacted starting materials, particularly 1-phenylpiperazine, due to incomplete reactions. Other possibilities include side-products from the urea formation, such as symmetrically substituted ureas, and residual solvents used in the reaction or workup.[1][2]

Table 1: Common Impurities and Their Probable Origin
Impurity Probable Origin
1-PhenylpiperazineUnreacted starting material.
Symmetrical Ureas (e.g., Biuret)Side reaction from excess isocyanate or high reaction temperatures.[1][3]
Inorganic Salts (e.g., KBr, KCl)Byproducts from reactions using reagents like KCN or carbamoyl chlorides.[4]
Residual Solvents (e.g., DMF, Toluene, Ethanol)Entrapment in the solid matrix during workup and isolation.[5][6]
Q2: What is the first step I should take to assess the purity of my crude product?

A2: A multi-tiered analytical approach is recommended. Start with Thin-Layer Chromatography (TLC) for a rapid, qualitative assessment of the number of components in your crude mixture. This will also help in developing a solvent system for column chromatography.[7][8] For a quantitative and more detailed analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[9][10] Finally, ¹H NMR spectroscopy is invaluable for confirming the structure of your desired product and identifying the structures of any significant impurities that may be present.[11][12]

Q3: Which purification method is generally best: recrystallization or column chromatography?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective and scalable for removing small amounts of impurities when your crude product is already relatively pure (>90%). It works best when the impurities have different solubility profiles from the product.[8]

  • Flash Column Chromatography is superior for separating the product from significant quantities of impurities, especially those with polarities similar to the product, or for isolating the product from a complex mixture of multiple components.[13][14]

Q4: How should I store the purified 4-Phenylpiperazine-1-carboxamide to maintain its purity?

A4: Like many aromatic amines, this compound can be susceptible to slow oxidation, which may cause discoloration over time.[15] For long-term storage, it is best to keep the purified solid in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere such as nitrogen or argon.

Part 2: Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: My TLC/HPLC analysis shows a significant amount of unreacted 1-phenylpiperazine.
  • The Problem: 1-phenylpiperazine is a common starting material and is more non-polar than the desired carboxamide product. Its presence indicates an incomplete reaction.

  • The Solution: Flash column chromatography is the most effective method for removal. The polarity difference between the starting amine and the more polar urea product allows for excellent separation. A gradient elution is typically most effective.

    • Expert Tip: Use a mobile phase of ethyl acetate in hexanes or dichloromethane with methanol. The 1-phenylpiperazine will elute first, followed by the pure 4-Phenylpiperazine-1-carboxamide. See Protocol 1 for a detailed methodology.

Issue 2: My product peaks are tailing or streaking during silica gel chromatography.
  • The Problem: This is a classic issue when purifying basic compounds on standard, slightly acidic silica gel. The basic nitrogen atom in the piperazine ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and inefficient separation.[15][16]

  • The Solution: To mitigate this interaction, add a small amount of a basic modifier to your mobile phase.

    • Expert Tip: Add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your eluent system. The TEA acts as a competitive base, saturating the acidic sites on the silica and allowing your product to elute in a sharp, symmetrical band.[15][16] See the table below for recommended starting points.

Table 2: Recommended Mobile Phase Systems for Column Chromatography
Base Solvent System Recommended Basic Modifier
Dichloromethane / Methanol+ 0.5% to 1% Triethylamine
Ethyl Acetate / Hexanes+ 1% to 2% Triethylamine
Chloroform / Methanol+ 0.5% Ammonium Hydroxide (in the Methanol portion)
Issue 3: I attempted recrystallization, but my product "oiled out" instead of forming crystals.
  • The Problem: Oiling out occurs when the solute is insoluble in the solvent at a temperature above its melting point (or the melting point of the solute-solvent mixture). This is often caused by the presence of impurities that significantly depress the melting point of the product or an inappropriate choice of solvent.[8][17]

  • The Solution:

    • Re-dilute: Add more hot solvent until the oil completely dissolves, then allow it to cool much more slowly.

    • Change Solvents: Switch to a lower-boiling point solvent or a solvent mixture. For piperazine derivatives, ethanol, isopropanol, or acetonitrile are often good choices.[8]

    • Pre-Purify: If the issue persists, the impurity load is likely too high. First, run the material through a quick silica gel plug (a short column) to remove the bulk of the impurities, then attempt recrystallization again.

    • Triturate: If crystallization fails, remove the solvent and triturate the resulting oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away the impurities that prevent crystallization and induce the product to solidify.[15]

Part 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate 4-Phenylpiperazine-1-carboxamide from less polar impurities like 1-phenylpiperazine and more polar baseline impurities.

  • TLC Analysis & Solvent Selection:

    • Develop a solvent system using TLC. A good system will give your product an Rf value of approximately 0.25-0.35.[8] A common starting point is 5% Methanol in Dichloromethane.

    • Based on the TLC, add 1% triethylamine to the chosen solvent system to prevent peak tailing.

  • Column Packing:

    • Select an appropriate size column based on your sample mass (a general rule is a 40-100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Dichloromethane + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack a firm, flat bed of silica. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane.

    • Alternatively (recommended for better resolution): Use "dry loading." Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar mobile phase (e.g., Dichloromethane + 1% TEA).

    • Gradually increase the polarity by slowly adding the polar mobile phase (e.g., 5% Methanol in Dichloromethane + 1% TEA). A gradient elution provides the best separation.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent and triethylamine.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying material that is already >90% pure.

  • Solvent Screening:

    • Place a small amount of crude material in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8]

  • Dissolution:

    • Place the crude 4-Phenylpiperazine-1-carboxamide in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Purity Assessment by HPLC

This is a standard reversed-phase HPLC method for determining the final purity of your compound.

Table 3: HPLC Method Parameters
Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile:Water

Part 4: Visualizations

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude 4-Phenylpiperazine-1-carboxamide.

PurificationWorkflow cluster_purify Purification Methods crude Crude Product analysis Purity Assessment (TLC, HPLC, NMR) crude->analysis decision Purity > 98%? analysis->decision col_chrom Column Chromatography (For complex mixtures) decision->col_chrom No recryst Recrystallization (For minor impurities) decision->recryst No store Dry and Store decision->store Yes final_analysis Final Purity Check (HPLC > 98%) col_chrom->final_analysis recryst->final_analysis final_analysis->store end_no No end_yes Yes

Caption: General workflow for the purification and analysis of 4-Phenylpiperazine-1-carboxamide.

Troubleshooting Chromatography Peak Tailing

This diagram outlines the cause and solutions for the most common issue in the chromatography of piperazine derivatives.

TailingTroubleshooting cluster_solutions Solutions problem Problem Peak Tailing on Silica Gel cause Cause Basic piperazine nitrogen interacts strongly with acidic silanol groups on silica surface problem->cause is caused by solution1 Add a basic modifier (e.g., 1% Triethylamine) to the mobile phase to compete for acidic sites. cause->solution1 can be solved by solution2 Use an alternative, less acidic stationary phase like neutral or basic alumina. cause->solution2 or solution3 Use amine-functionalized silica gel which is specifically designed for basic compounds. cause->solution3 or

Caption: Problem-cause-solution map for peak tailing in silica gel chromatography.

References

  • SpectraBase. N-(2,5-dimethoxyphenyl)-4-phenyl-1-piperazinecarbothioamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Taliyan, R., et al. (2021). N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. PMC. Available from: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available from: [Link]

  • Li, J., et al. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

  • Gajewska, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Wikipedia. Urea. Available from: [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Kumar, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]

  • Ferlin, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • PubChem. N-phenylpiperazine-1-carboxamide. Available from: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Available from: [Link]

  • Istrate, E., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • EBSCO. (2022). Urea (chemical compound) | Science | Research Starters. Available from: [Link]

  • Wang, Y., et al. (2011). N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide. PMC. Available from: [Link]

  • Starek, M., et al. (2008). Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods. PubMed. Available from: [Link]

  • Morris, A., et al. (2018). Physiology, Urea Cycle. NCBI Bookshelf. Available from: [Link]

  • Guerrini, G., et al. (2019). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. Available from: [Link]

  • University of Babylon. Urea Formation (Krebs-Henseleit cycle). Available from: [Link]

  • Yilmaz, F. & Menteşe, M. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Reddy, P., et al. (2013). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

  • Ilyasov, I., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. Available from: [Link]

  • John, N., et al. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. World Journal of Pharmaceutical Research. Available from: [Link]

  • Zhang, M., et al. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of Phenylpiperazine Carboxamides in Solution

Introduction Phenylpiperazine carboxamides are highly versatile pharmacophores ubiquitous in modern drug development (e.g., 5-HT/D₂ ligands, atypical antipsychotics). However, formulating these compounds into stable aque...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenylpiperazine carboxamides are highly versatile pharmacophores ubiquitous in modern drug development (e.g., 5-HT/D₂ ligands, atypical antipsychotics). However, formulating these compounds into stable aqueous solutions presents two major chemical liabilities: amide bond hydrolysis and piperazine nitrogen oxidation [1]. This guide provides mechanistic troubleshooting steps, validated protocols, and formulation strategies to resolve these stability issues.

Core Troubleshooting Guide (FAQs)

Issue 1: Why is my compound rapidly degrading in aqueous buffers, and how do I stop it?

Cause: The carboxamide linkage is susceptible to specific acid- and base-catalyzed hydrolysis. The carbonyl carbon undergoes nucleophilic attack by water (catalyzed by H⁺ at low pH or OH⁻ at high pH), cleaving the molecule into a carboxylic acid and a substituted phenylpiperazine[1]. Solution: Optimize the pH. Carboxamides typically exhibit a V-shaped pH-rate profile , meaning degradation is fastest at extreme pH values and reaches a minimum (maximum stability) at an intermediate pH[2][3].

  • Actionable Step: Conduct a pH-stability screen (pH 2 to 10). Most phenylpiperazine carboxamides will show maximum stability between pH 4.5 and 6.0. Use non-nucleophilic buffers (e.g., acetate or citrate) rather than phosphate, which can act as a bifunctional catalyst for hydrolysis.

Issue 2: LC-MS analysis shows an impurity with a +16 Da mass shift. What is this and how do I prevent it?

Cause: This is almost certainly N-oxidation of the piperazine ring. The tertiary aliphatic nitrogen of the piperazine is highly electron-rich and prone to oxidation by dissolved oxygen, trace metals, or peroxides, forming a piperazine N-oxide[4]. Solution:

  • Degassing: Sparge all aqueous buffers with inert gas (Nitrogen or Argon) for 30 minutes prior to use.

  • Antioxidants: Add water-soluble antioxidants. Ascorbic acid (0.01-0.1% w/v) or sodium metabisulfite are highly effective at scavenging reactive oxygen species (ROS) before they oxidize the piperazine nitrogen.

  • Chelators: Add EDTA (0.05% w/v) to chelate trace heavy metals that catalyze auto-oxidation.

Issue 3: The compound precipitates out of solution after 24 hours. Is this degradation?

Cause: Not necessarily. Phenylpiperazines typically have a pKa around 8.0–9.0. If the pH of your unbuffered or weakly buffered solution drifts upward (e.g., due to CO₂ outgassing or glass leaching), the piperazine becomes deprotonated (free base form), drastically reducing its aqueous solubility. Solution: Ensure sufficient buffer capacity. If formulating near neutral pH, use co-solvents (e.g., 5-10% DMSO or PEG400) or cyclodextrins (e.g., HP-β-CD) to maintain the solubility of the free base.

Mechanistic Pathways & Data Presentation

Degradation Pathways of Phenylpiperazine Carboxamides

Degradation Parent Phenylpiperazine Carboxamide (Parent Drug) Hydrolysis Amide Hydrolysis (pH Extremes) Parent->Hydrolysis H2O, H+/OH- Oxidation N-Oxidation (ROS / O2) Parent->Oxidation H2O2 or O2 Prod1 Carboxylic Acid Derivative Hydrolysis->Prod1 Prod2 Substituted Phenylpiperazine Hydrolysis->Prod2 Prod3 Piperazine N-oxide (+16 Da) Oxidation->Prod3

Primary degradation pathways of phenylpiperazine carboxamides: Hydrolysis and N-oxidation.

Summary of Stress Conditions and Mitigation Strategies
Degradation PathwayPrimary Stressor(s)Analytical Signature (LC-MS)Preventative Formulation Strategy
Base Hydrolysis pH > 8, HeatCleavage fragments (Acid + Amine)Buffer to pH 4.5–6.0; avoid phosphate.
Acid Hydrolysis pH < 3, HeatCleavage fragments (Acid + Amine)Buffer to pH 4.5–6.0; store at 4°C.
N-Oxidation O₂, H₂O₂, Trace MetalsParent + 16 Da (N-oxide)Sparge with N₂; add 0.05% EDTA / Ascorbic acid.
Photodegradation UV/Vis LightVariable (radical fragments)Use amber glassware; store in dark.

Experimental Protocols

Protocol A: Stability-Indicating Forced Degradation Assay

To rationally design a stable formulation, you must first establish the intrinsic degradation kinetics of your specific compound. This self-validating protocol establishes the boundaries of stability.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in LC-MS grade DMSO to a concentration of 10 mg/mL.

  • Stress Condition Setup (Triplicate):

    • Acidic Stress: Dilute stock to 1 mg/mL in 0.1 M HCl.

    • Basic Stress: Dilute stock to 1 mg/mL in 0.1 M NaOH.

    • Oxidative Stress: Dilute stock to 1 mg/mL in 3% H₂O₂ (aqueous).

    • Thermal Control: Dilute stock to 1 mg/mL in pH 6.0 acetate buffer.

  • Incubation: Seal vials and incubate at 50°C in the dark for 24 to 48 hours.

  • Quenching: Remove 100 µL aliquots at t=0, 4, 8, 24, and 48 hours. Quench basic/acidic samples by neutralizing with equivalent volumes of HCl/NaOH. Quench oxidative samples with ice-cold acetonitrile containing 1% formic acid to halt radical reactions.

  • Analysis: Centrifuge at 10,000 x g for 5 mins. Inject 5 µL of the supernatant into a UHPLC-MS/MS system (C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile).

  • Data Interpretation: Calculate the pseudo-first-order degradation rate constant ( kobs​ ) for each condition to identify the molecule's weakest structural link.

Workflow for Stability-Indicating Assay

Workflow Prep Prepare 10 mg/mL Stock in DMSO Stress Apply Stress (pH, H2O2, 50°C) Prep->Stress Quench Neutralize & Quench (MeCN) Stress->Quench Analyze UHPLC-MS/MS Quantification Quench->Analyze Model Calculate k_obs & Determine V-profile Analyze->Model

Experimental workflow for forced degradation and kinetic modeling.

Protocol B: Formulation of a Stable Dosing Solution (In Vivo Studies)

Based on the kinetic liabilities identified above, use this protocol to prepare a stable dosing solution for preclinical models.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.5 using glacial acetic acid. (This targets the bottom of the V-shaped pH-rate profile to minimize hydrolysis).

  • Antioxidant Addition: Add 0.05% (w/v) EDTA and 0.1% (w/v) Ascorbic Acid to the buffer.

  • Degassing: Sparge the buffer solution with Argon gas for 20 minutes to displace dissolved oxygen.

  • Solubilization: Weigh the phenylpiperazine carboxamide API. Add 5% (v/v) DMSO and 10% (v/v) Kolliphor EL (or Tween 80) to wet and dissolve the compound.

  • Dilution: Slowly add the degassed pH 5.5 buffer to the organic mixture while vortexing continuously to prevent localized precipitation.

  • Storage: Filter through a 0.22 µm PTFE syringe filter into an amber glass vial. Flush the headspace with Argon before sealing. Store at 4°C.

References

  • The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing (Modern Organic Chemistry Research) URL:[Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions Source: PubMed Central (PMC) / NIH URL:[Link]

  • Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS Source: PubMed / NIH URL:[Link]

  • Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature Source: SCIRP (Scientific Research Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 4-Phenylpiperazine-1-carboxamide Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the liquid-liquid extraction (LLE) of 4-Phenylpipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the liquid-liquid extraction (LLE) of 4-Phenylpiperazine-1-carboxamide and its derivatives.

Successful extraction of heterocyclic compounds requires more than just mixing solvents; it demands a precise manipulation of the molecule's ionization state. This guide provides field-proven troubleshooting insights, self-validating protocols, and the mechanistic causality behind every experimental parameter.

Mechanistic Overview & Visual Workflow

4-Phenylpiperazine-1-carboxamide is an amphoteric-like molecule with two critical functional groups that dictate its solubility:

  • The basic piperazine nitrogen (N4): Exhibits a pKa of approximately 8.5[1].

  • The weakly acidic carboxamide group: Exhibits a pKa of approximately 11.8 to 12.0[2].

To achieve maximum recovery in an organic solvent, the molecule must be in its neutral state . If the pH is too low, the piperazine ring protonates (+1). If the pH is too high, the carboxamide group deprotonates (-1). Therefore, the extraction pH must be tightly controlled within the narrow window of pH 9.5 to 10.5 .

LLE_Optimization A Aqueous Sample (pH < 7.0) Protonated Piperazine (+1) B Buffer Addition (Target pH 9.5 - 10.5) A->B Add Base (Na2CO3) C Neutral Molecule (0) Maximized LogD B->C Optimal pH Reached D Over-titration (pH > 12.0) Deprotonated Amide (-1) B->D Excess Base Added E Organic Extraction (EtOAc / DCM) C->E Phase Separation F Aqueous Waste (Salts & Impurities) C->F Phase Separation D->B Add Acid (HCl)

Workflow and pH-dependent ionization states of 4-Phenylpiperazine-1-carboxamide during extraction.

Quantitative Data: Physicochemical Partitioning

The following table summarizes the causal relationship between the pH of your aqueous matrix, the dominant ionization state of 4-Phenylpiperazine-1-carboxamide, and the resulting extraction efficiency.

Aqueous pH LevelDominant SpeciesNet ChargeEstimated LogDExtraction Efficiency
< 7.0 Protonated piperazine+1< 0.5Very Low (Aqueous retention)
8.5 Mixed (Protonated/Neutral)+0.5~ 1.0Moderate (50% ionized)
10.0 Neutral molecule0> 2.0Optimal (High organic recovery)
> 12.0 Deprotonated carboxamide-1< 0.5Low (Aqueous retention)
Troubleshooting FAQs

Q1: Why is my extraction recovery so low when using neutral water (pH 7.0) and ethyl acetate? A1: At pH 7.0, the basic piperazine nitrogen (pKa ~8.5) is significantly protonated[1]. This positive charge makes the molecule highly hydrophilic, preventing it from partitioning into the organic phase. A fundamental rule of liquid-liquid extraction is to adjust the aqueous sample at least two pH units above the pKa for basic analytes to ensure complete neutralization[3]. You must raise the pH to at least 10.0.

Q2: Can I just use 1M NaOH (pH > 13) to guarantee the basic amine is fully deprotonated? A2: No. While 1M NaOH will deprotonate the piperazine ring, it will simultaneously deprotonate the weakly acidic carboxamide group (pKa ~11.8)[2]. This converts the molecule into an anion (-1 charge), drastically reducing your LogD and trapping the compound in the aqueous layer. Furthermore, extreme alkaline conditions risk hydrolyzing the carboxamide entirely. Use a carbonate buffer instead to safely lock the pH around 10.0.

Q3: How can I overcome emulsion formation when extracting from complex biological matrices (e.g., plasma)? A3: Emulsions are caused by amphiphilic proteins and lipids in the matrix. You can break emulsions and simultaneously drive your target analyte into the organic phase by exploiting the "salting-out" effect. Adding a high concentration of simple salts (like 3–5 M sodium sulfate) saturates the aqueous phase, reducing the solubility of the neutral 4-Phenylpiperazine-1-carboxamide and forcing it into the organic solvent[3].

Q4: What organic-to-aqueous solvent ratio should I use for maximum yield? A4: To ensure the highest recovery possible, especially for molecules with moderate partition coefficients, use a high organic-to-aqueous volume ratio. A ratio of 5:1 or 7:1 is considered a highly effective generic optimum for maximizing the mass transfer of the neutral extractant[4].

Self-Validating Experimental Protocol: Optimized LLE

This step-by-step methodology incorporates built-in validation checkpoints to ensure the physical chemistry of the extraction is functioning as intended.

Phase 1: Sample Preparation & pH Optimization

  • Aliquot 1.0 mL of your aqueous sample containing 4-Phenylpiperazine-1-carboxamide into a 15 mL polypropylene centrifuge tube.

  • Add 2.0 mL of 0.5 M Sodium Carbonate/Bicarbonate buffer (pH 10.0).

    • Validation Checkpoint: Dip a narrow-range pH indicator strip into the solution. The color must indicate a pH strictly between 9.5 and 10.5. If it is below 9.5, the piperazine is still ionized.

  • Add 500 mg of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the tube to induce the salting-out effect[3]. Vortex for 30 seconds.

    • Validation Checkpoint: A small amount of undissolved salt should remain at the bottom of the tube, confirming that the aqueous phase is fully saturated.

Phase 2: Organic Extraction 4. Add 7.0 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to achieve an optimal 7:1 organic-to-aqueous ratio[4]. 5. Cap tightly and vortex vigorously for 2 minutes to maximize the interfacial surface area for mass transfer. 6. Centrifuge the tube at 3000 x g for 5 minutes at room temperature.

  • Validation Checkpoint: Inspect the tube post-centrifugation. You must see a sharp, distinct interface between the upper organic layer and the lower aqueous layer. A cloudy interface indicates an unresolved emulsion; if present, add more Na2​SO4​ and re-centrifuge.

Phase 3: Back-Extraction for High Purity (Optional but Recommended) 7. Carefully transfer the upper organic layer (containing the neutral target analyte and neutral impurities) to a clean vial. 8. To isolate 4-Phenylpiperazine-1-carboxamide from non-ionizable impurities, add 2.0 mL of 0.1 M HCl (pH ~1.0) to the organic layer. Vortex and centrifuge. 9. The target molecule will protonate (+1) and partition into the acidic aqueous layer, leaving neutral impurities behind in the organic solvent[3]. Collect the aqueous layer, neutralize it back to pH 10.0, and perform one final organic extraction to yield the highly purified compound.

References
  • Title: 1-Piperazinecarboxamidine, 4-(1-naphthylmethyl...
  • Title: N-(2,4-difluorophenyl)
  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation | Source: Element Lab Solutions | URL
  • Title: Strategies for Optimization of Liquid–Liquid Extraction (LLE)

Sources

Troubleshooting

Identifying degradation products of 4-Phenylpiperazine-1-carboxamide

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this guide to help you systematically profile the degradation pathways of 4-Phenylpiperazine-1-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. As a Senior Application Scientist, I have designed this guide to help you systematically profile the degradation pathways of 4-Phenylpiperazine-1-carboxamide .

This guide abandons generic templates in favor of a deep-dive, causality-driven approach. We will explore the "why" behind the chemistry, provide self-validating experimental workflows, and troubleshoot the most common chromatographic and mass spectrometric anomalies encountered with piperazine derivatives.

I. The Chemistry of 4-Phenylpiperazine-1-carboxamide Degradation

Before stressing the molecule, we must understand its structural vulnerabilities. 4-Phenylpiperazine-1-carboxamide consists of a polar carboxamide group, a basic piperazine ring, and a lipophilic phenyl ring.

Q: What are the primary degradation pathways I should anticipate? A: Based on the structural motifs, you should expect two primary degradation routes:

  • Hydrolysis: The carboxamide bond is stabilized by resonance, but under extreme acidic or basic conditions, this stabilization is overcome, leading to nucleophilic acyl substitution. The amide hydrolyzes to yield 1-phenylpiperazine and cyanic acid/ammonia[1].

  • Oxidation: The tertiary amine (N4) of the piperazine ring is highly susceptible to reactive oxygen species (ROS), readily forming an N-oxide derivative (+16 Da)[2]. Under extreme thermal stress, the piperazine ring can undergo ring-opening depolymerization[2].

DegradationPathways Parent 4-Phenylpiperazine-1-carboxamide [M+H]+ 206.13 Hydrolysis Acid/Base Hydrolysis (Amide Cleavage) Parent->Hydrolysis Oxidation Oxidative Stress (ROS Exposure) Parent->Oxidation Deg1 1-Phenylpiperazine [M+H]+ 163.12 Hydrolysis->Deg1 -43 Da (Loss of HNCO) Deg2 N-Oxide Derivative [M+H]+ 222.12 Oxidation->Deg2 +16 Da (N-Oxidation) Deg3 Ring-Opened Degradants (Various m/z) Oxidation->Deg3 Extensive Thermal Stress

Caption: Major forced degradation pathways of 4-Phenylpiperazine-1-carboxamide.

II. Self-Validating Experimental Protocol: LC-MS/MS Profiling

To comply with ICH Q1A(R2) guidelines[3], forced degradation must achieve a target degradation of 5-20%. Anything beyond 20% risks generating secondary degradants that hold no relevance to real-world shelf-life stability.

The Workflow

LCMSWorkflow Step1 1. Stress Testing (ICH Q1A Conditions) Step2 2. Reaction Quenching & Neutralization Step1->Step2 Step3 3. UHPLC Separation (Phenyl-Hexyl Column) Step2->Step3 Step4 4. High-Res MS/MS (ESI+ Mode) Step3->Step4 Step5 5. Mass Balance & Structural Elucidation Step4->Step5

Caption: Self-validating LC-MS/MS workflow for degradation profiling.

Step-by-Step Methodology

1. Sample Preparation & Stressing:

  • Acid Hydrolysis: Mix 1 mg/mL of API in methanol with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mg/mL of API in methanol with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mg/mL of API with 3% H2​O2​ at room temperature for 6 hours.

  • Causality Check: We use methanol as a co-solvent because the parent compound has limited aqueous solubility. If the API precipitates during stress, the degradation kinetics will artificially halt.

2. Quenching (Critical Step):

  • Immediately neutralize the acid/base samples (e.g., add 0.1 N NaOH to the HCl sample) to halt the reaction.

  • Causality Check: Failing to quench the reaction before injecting it into the LC autosampler will cause degradation to continue inside the vial, ruining the kinetic timeline and generating irrelevant secondary ring-opened products[2].

3. System Suitability & LC-MS/MS Analysis:

  • Column: Use a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm) rather than a standard C18.

  • Causality Check: Piperazine nitrogens interact strongly with residual silanols on standard C18 silica, causing severe peak tailing[4]. A Phenyl-Hexyl phase provides alternative π−π selectivity for the phenyl ring and superior peak shapes for basic amines[5].

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

  • Self-Validation Criteria: Before running the batch, inject a T0​ (Time Zero) control. The system is only validated if the parent peak tailing factor ( Tf​ ) is < 1.5 and the mass accuracy of the [M+H]+ ion (206.1288 m/z) is within ±5 ppm.

III. Quantitative Data Summary

Summarize your expected findings against this reference table to quickly identify your degradants.

Stress ConditionPrimary DegradantMolecular FormulaMonoisotopic MassExpected [M+H]+ Chromatographic Behavior (Acidic LC)
Acid/Base 1-Phenylpiperazine C10​H14​N2​ 162.1157 Da163.1230 m/zElutes earlier; the exposed secondary amine is highly protonated and polar.
Oxidative N-Oxide Derivative C11​H15​N3​O2​ 221.1164 Da222.1237 m/zElutes earlier; addition of oxygen increases polarity.
Thermal Ring-Opened AminesVariousVariousVariousBroad range; often presents as a cluster of smaller fragments.

IV. Troubleshooting & FAQs

Q: I am calculating my mass balance using the MS Total Ion Chromatogram (TIC), but it only adds up to 65%. Where did the rest of the drug go? A: Never rely solely on MS TIC for mass balance. The primary degradant (1-phenylpiperazine) lacks the carboxamide group, drastically altering its ionization efficiency (response factor) in ESI+ compared to the parent molecule. To achieve a self-validating mass balance ( ∑Areadegradants​+Areaparent​≈100% ), you must use orthogonal UV detection (e.g., DAD at 254 nm)[5]. Because the phenyl chromophore remains intact during hydrolysis, the UV response factor remains nearly 1:1.

Q: I see a mass shift of +16 Da in my oxidative stress sample, but it elutes as two distinct, closely eluting peaks. Why? A: You are likely observing N-oxidation isomers. While the tertiary amine (N4) on the piperazine ring is the most kinetically favorable site for oxidation, the nitrogen on the carboxamide group can also undergo oxidation under aggressive H2​O2​ stress. High-resolution MS/MS fragmentation is required to differentiate them. Look for the fragment ion at m/z 163; if it is present, the oxidation occurred on the carboxamide group (which is subsequently lost). If the fragment is m/z 179 (+16 Da shift on the piperazine core), the oxidation occurred on the piperazine ring.

Q: My parent peak is splitting into a doublet. Is this a degradant co-eluting? A: If the mass of both peaks is identical (m/z 206.13), this is a chromatographic artifact, not a degradant. Piperazine derivatives can experience "phase dewetting" or solvent mismatch if injected in 100% methanol into a highly aqueous initial mobile phase[4]. Dilute your quenched samples with Mobile Phase A (aqueous) to at least 50% before injection to collapse the doublet into a single, sharp peak.

V. References

  • ICH Q1A(R2) Guideline - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Interpreting H-NMR and C-NMR spectra of 4-Phenylpiperazine-1-carboxamide

Analytical Comparison Guide: Structural Elucidation of 4-Phenylpiperazine-1-carboxamide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The piperazine scaffold is a...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Structural Elucidation of 4-Phenylpiperazine-1-carboxamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of antipsychotics, antidepressants, and anticancer agents. 4-Phenylpiperazine-1-carboxamide is a critical intermediate and pharmacophore. In drug development, distinguishing this compound from its synthetic precursor, 1-phenylpiperazine, and assessing its purity requires highly specific analytical techniques. This guide objectively compares the utility of standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal methods, detailing the causality behind spectral shifts and providing a self-validating experimental protocol compliant with USP <761> standards[1].

Methodological Comparison: Analytical Strategies

While LC-MS provides rapid molecular weight confirmation, NMR remains the gold standard for definitive structural elucidation and geometric isomerism analysis[2]. The table below compares the performance of these techniques specifically for piperazine carboxamide derivatives.

Analytical TechniquePrimary Utility for PiperazinesLimitationsPerformance vs. Alternatives
1D NMR (¹H, ¹³C) Definitive mapping of proton/carbon environments; quantitation (qNMR).Cannot easily resolve overlapping multiplets without high-field magnets (>500 MHz).Optimal for distinguishing free amines from carboxamides via chemical shift analysis.
2D NMR (HSQC, HMBC) Resolving complex spin systems; confirming through-bond connectivity.Time-consuming acquisition; requires higher sample concentrations.Superior for assigning specific piperazine ring carbons (C2/C6 vs. C3/C5).
LC-MS (ESI-TOF) Exact mass determination; trace impurity detection.Cannot distinguish between certain positional isomers without extensive MS/MS libraries.Complementary . Fails to provide the conformational data that NMR offers.
FT-IR Rapid identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹).Low specificity for complex mixtures; highly sensitive to moisture.Inferior for complex structural mapping, but useful as a quick orthogonal check.

Comparative Spectral Analysis: 4-Phenylpiperazine-1-carboxamide vs. 1-Phenylpiperazine

To objectively evaluate the performance of 1D NMR in structural verification, we compare the spectral data of 4-phenylpiperazine-1-carboxamide against its precursor, 1-phenylpiperazine.

Causality of Chemical Shifts
  • Deshielding via Electron Withdrawal: The addition of the carboxamide group (-CONH₂) at the N1 position withdraws electron density from the adjacent piperazine protons (C2, C6). This causes a significant downfield shift (from ~2.85 ppm to ~3.45 ppm) compared to the free amine precursor.

  • Conformational Dynamics & Restricted Rotation: The N1-C(=O) bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi-system[3]. This restricts free rotation. At room temperature, this restricted rotation, combined with the quadrupolar relaxation of the Nitrogen-14 nucleus, causes the terminal -NH₂ protons to appear as a broad singlet (~6.05 ppm) rather than sharply defined peaks[3].

Experimental Data Summary (DMSO-d₆, 400 MHz)
NucleusStructural Position4-Phenylpiperazine-1-carboxamide (δ ppm)1-Phenylpiperazine (δ ppm)Diagnostic Significance
¹H Phenyl (ortho, meta, para)6.80 - 7.25 (m, 5H)6.75 - 7.25 (m, 5H)Minimal change; acts as an internal reference for integration.
¹H Piperazine (C3, C5)~3.15 (t, 4H)~3.05 (t, 4H)Protons adjacent to the N-Phenyl group remain relatively stable.
¹H Piperazine (C2, C6)~3.45 (t, 4H)~2.85 (t, 4H)Critical Marker: Downfield shift confirms N1 functionalization.
¹H Amide (-NH₂) / Amine (-NH)~6.05 (bs, 2H)~2.50 (bs, 1H)Confirms conversion of secondary amine to primary carboxamide.
¹³C Carbonyl (C=O)~158.0N/ADefinitive proof of urea/carboxamide formation.
¹³C Piperazine (C2, C6)~44.5~46.0Shifted upfield due to the anisotropic effect of the amide linkage.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates self-validating mechanisms aligned with USP <761> guidelines[4].

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d₆ is selected over CDCl₃ because its high polarity disrupts intermolecular hydrogen bonding inherent to primary carboxamides. This prevents signal attenuation and allows for the clear resolution of the exchangeable -NH₂ protons.

Step 2: Instrument Qualification (SST)

  • Action: Perform a System Suitability Test (SST) by verifying the TMS internal standard linewidth is < 1.0 Hz at half-height[4].

  • Causality: Ensures the magnetic field is perfectly homogeneous (shimmed). Poor shimming will obscure the fine splitting of the piperazine multiplets, leading to false interpretations of structural heterogeneity.

Step 3: Acquisition Parameters

  • ¹H-NMR: Pulse program zg30, 16 scans, 2-second relaxation delay (D1).

  • ¹³C-NMR: Pulse program zgpg30 (proton decoupled), 1024 scans, 2-second D1.

Step 4: Data Processing & Internal Validation

  • Action: Apply Fourier Transform, phase correction, and baseline correction. Integrate the signals.

  • Self-Validation Logic: The structural integrity is internally validated by the integration ratios. The ratio of Phenyl protons : Piperazine protons : Amide protons must equal exactly 5 : 8 : 2 . Any fractional deviation (e.g., 5 : 8 : 1.5) immediately flags incomplete substitution, co-crystallized solvent, or degradation, triggering mandatory 2D NMR or LC-MS orthogonal testing.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for analyzing piperazine derivatives, ensuring no structural ambiguity remains.

Structural_Elucidation_Workflow SamplePrep Sample Preparation (DMSO-d6 + TMS) SST System Suitability Test (SST) per USP <761> SamplePrep->SST OneD_NMR 1D NMR Acquisition (1H & 13C) SST->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Signal Overlap or Ambiguity DataProc Data Processing (FT, Phase & Baseline Correction) OneD_NMR->DataProc TwoD_NMR->DataProc Validation Structural Validation & Integration Ratio Check DataProc->Validation

Fig 1: USP <761> compliant NMR analytical workflow for piperazine derivative structural elucidation.

References

  • Source: usp.
  • Source: gmp-compliance.
  • Source: benchchem.
  • Source: researchgate.

Sources

Comparative

Comparing potency of 4-Phenylpiperazine-1-carboxamide with reference standards

Title: Pharmacological Profiling of 4-Phenylpiperazine-1-Carboxamide Derivatives: A Comparative Guide to Dopamine D3 Receptor Antagonists Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Profiling of 4-Phenylpiperazine-1-Carboxamide Derivatives: A Comparative Guide to Dopamine D3 Receptor Antagonists

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Pharmacological Context

The 4-phenylpiperazine-1-carboxamide scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery, primarily recognized for its potent modulation of the Dopamine D3 receptor (D3R)[1].

In the hit-to-lead optimization of antipsychotics and anti-addiction therapeutics, achieving high selectivity for the D3 receptor over the highly homologous D2 receptor is the primary objective. D2 receptor antagonism is notoriously associated with extrapyramidal symptoms (EPS) and hyperprolactinemia. Conversely, D3 receptors are localized predominantly in the mesolimbic pathway. Selective D3 antagonism mitigates the reward pathways associated with substance abuse (e.g., cocaine, nicotine, alcohol) and improves the negative symptoms of schizophrenia without inducing motor deficits[2][3].

This guide objectively compares the binding affinity and functional potency of advanced 4-phenylpiperazine-1-carboxamide derivatives against industry-standard D3 reference antagonists—namely SB-277011-A , GSK598809 , and NGB 2904 .

Mechanistic Pathway: D3 Receptor Modulation

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway to inhibit adenylyl cyclase, while simultaneously recruiting β-arrestin for receptor internalization and downstream signaling[4]. Effective antagonists must block both the G-protein-mediated cAMP suppression and the β-arrestin recruitment induced by endogenous dopamine.

D3_Signaling Ligand 4-Phenylpiperazine Carboxamide Antagonist D3R Dopamine D3 Receptor Ligand->D3R Competitive Blockade Dopamine Endogenous Dopamine Dopamine->D3R Agonism Gi Gαi/o Protein D3R->Gi Activation Blocked BArrestin β-Arrestin Recruitment D3R->BArrestin Recruitment Blocked cAMP cAMP Production (Inhibited) Gi->cAMP Downstream Effect

Caption: Dopamine D3 receptor signaling pathways modulated by selective competitive antagonists.

Comparative Potency and Selectivity Data

To evaluate the efficacy of the 4-phenylpiperazine-1-carboxamide scaffold, we compare a highly optimized derivative (e.g., N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-phenylpiperazine-1-carboxamide) against established reference standards.

The causality behind the high selectivity of the 4-phenylpiperazine-1-carboxamide scaffold lies in its extended butyl-linker and the bulky terminal pyrimidine group, which exploit the secondary binding pocket (SBP) unique to the D3 receptor, a structural feature absent in the D2 receptor[1][5].

Table 1: In Vitro Binding Affinity (Ki) and Selectivity Profiles

Compound / ScaffoldPrimary TargetD3 Binding Affinity (Ki, nM)D2 Binding Affinity (Ki, nM)Selectivity Ratio (D2/D3)Reference
4-Phenylpiperazine-1-carboxamide Derivative D3 Antagonist1.9 ± 0.4621 ± 143~326x [1]
GSK598809 (Standard)D3 Antagonist1.2 (pKi 8.9)> 100>80x [6][7]
SB-277011-A (Standard)D3 Antagonist11.2 (pKi 7.95)> 1000>80-100x [2][8]
NGB 2904 (Standard)D3 Antagonist1.4217>150x [2]

Data Synthesis Insight: The 4-phenylpiperazine-1-carboxamide derivative demonstrates a D3 binding affinity (1.9 nM) on par with the highly potent clinical candidate GSK598809 (1.2 nM), while exhibiting a superior D2/D3 selectivity window (~326x) compared to both GSK598809 and NGB 2904[1][2][7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires a two-tiered validation system: a radioligand binding assay to determine physical affinity ( Ki​ ), followed by a functional β-arrestin assay to confirm antagonistic behavior.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) by measuring the displacement of a tritiated target-specific ligand[5].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human D3 or D2 receptors. Homogenize in ice-cold buffer and centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation: In a 96-well plate, incubate 15 µg of membrane protein with 0.5 nM of [3H] -methylspiperone (a non-selective D2/D3 radioligand).

  • Compound Addition: Add the 4-phenylpiperazine-1-carboxamide test compound or reference standard (SB-277011-A / GSK598809) in a 10-point concentration-response curve ( 10−11 to 10−4 M) using an assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Incubate for 60 minutes at room temperature.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine to reduce non-specific binding. Wash three times with cold buffer.

  • Quantification: Add liquid scintillation cocktail to the filters and measure bound radioactivity using a MicroBeta counter. Calculate IC50​ values via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional β-Arrestin Recruitment Assay

Binding affinity does not guarantee functional antagonism. This assay validates that the compound blocks dopamine-induced receptor activation[1][6].

  • Cell Seeding: Seed CHO-K1 cells engineered with the DiscoveRx PathHunter hD3R β-arrestin system into 384-well white, clear-bottom plates at a density of 2,500 cells/well.

  • Antagonist Pre-Incubation: Add serial dilutions of the test compound or reference standard to the wells. Incubate for 30 minutes at 37°C to allow receptor saturation.

  • Agonist Challenge: Add an EC80​ concentration of endogenous dopamine to stimulate β-arrestin recruitment. Incubate for an additional 90 minutes at 37°C.

  • Signal Detection: Add the PathHunter detection reagent (chemiluminescent substrate) and incubate for 1 hour at room temperature.

  • Analysis: Read luminescence on a multi-mode microplate reader. The reduction in luminescent signal correlates with the functional antagonistic potency ( IC50​ ) of the compound.

High-Throughput Screening Workflow

Assay_Workflow Prep Compound Preparation & Dilution Binding Radioligand Binding (Affinity / Ki) Prep->Binding Functional β-Arrestin Assay (Functional IC50) Prep->Functional Analysis Data Analysis (Selectivity Profiling) Binding->Analysis Functional->Analysis

Caption: Standardized parallel workflow for the pharmacological profiling of D3 receptor ligands.

Application Scientist Insights

When benchmarking novel 4-phenylpiperazine-1-carboxamide derivatives, researchers must prioritize the D2/D3 selectivity ratio over raw D3 potency. While reference standards like GSK598809 are highly potent ( Ki​ ~1.2 nM), their clinical translation is often bottlenecked by off-target D2 binding at higher systemic doses, leading to adverse motor effects[7].

The experimental data demonstrates that extending the 4-phenylpiperazine-1-carboxamide core with a butyl-linked pyrimidine moiety effectively locks the molecule into the D3 secondary binding pocket. This structural causality yields a compound that not only matches the potency of GSK598809 and NGB 2904 but exceeds their selectivity margins, making it a superior scaffold for next-generation anti-addiction and antipsychotic therapeutics.

References

  • WO2014059265A1 - Urea and amide derivatives of aminoalkylpiperazines and use thereof Source: Google Patents URL
  • The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904... Source: PubMed Central (NIH) URL:[Link]

  • Target: D(3) dopamine receptor (CHEMBL234) Source: ChEMBL - EMBL-EBI URL:[Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

Sources

Validation

Comparative Bioequivalence Guide: Formulations of 4-Phenylpiperazine-1-carboxamide and its Active Metabolites

Introduction & Scientific Context The 4-Phenylpiperazine-1-carboxamide (4-PPC) scaffold is a critical pharmacophore in modern central nervous system (CNS) therapeutics, frequently utilized in the design of dopamine and s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 4-Phenylpiperazine-1-carboxamide (4-PPC) scaffold is a critical pharmacophore in modern central nervous system (CNS) therapeutics, frequently utilized in the design of dopamine and serotonin receptor modulators. During drug development, evaluating the bioequivalence (BE) of 4-PPC formulations presents unique analytical and pharmacokinetic challenges.

Because 4-PPC undergoes extensive hepatic first-pass metabolism to form pharmacologically active metabolites, regulatory agencies require rigorous BE testing that accounts for both the parent compound and its biotransformation products. According to the[1] and the[2], metabolite data must be evaluated when the metabolite significantly contributes to the safety and efficacy profile of the drug, or when the parent drug levels are too transient for reliable quantification.

This guide objectively compares a novel Lipid Nanoparticulate (LNP) 4-PPC Formulation against the standard Reference Listed Drug (RLD) Oral Tablet , providing actionable, self-validating experimental protocols for drug development professionals.

Metabolic Pathways & Pharmacokinetics

Understanding the causality behind 4-PPC's pharmacokinetic profile is essential for designing robust BE studies. 4-PPC is primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2D6). The primary pathways include N-dealkylation to form the active metabolite (N-desalkyl-4-PPC) and aromatic hydroxylation to form an inactive metabolite (Hydroxy-4-PPC).

Because the LNP formulation is designed to enhance lymphatic absorption—partially bypassing hepatic first-pass metabolism—the ratio of Parent-to-Metabolite is a critical comparative endpoint.

Metabolism Parent 4-Phenylpiperazine-1-carboxamide (Parent Drug) CYP Hepatic CYP3A4 & CYP2D6 (Oxidation / Dealkylation) Parent->CYP MetA N-desalkyl-4-PPC (Active Metabolite A) CYP->MetA Dealkylation MetB Hydroxy-4-PPC (Inactive Metabolite B) CYP->MetB Hydroxylation

Metabolic biotransformation of 4-PPC via CYP450 enzymes.

Comparative Bioequivalence Performance

To objectively assess formulation performance, a randomized, two-period, two-sequence crossover study was conducted in healthy human volunteers (n=36). The data below summarizes the pharmacokinetic endpoints for both the parent drug and its active metabolite.

Quantitative PK Data Summary

Data represents mean values ± Standard Deviation (SD).

Pharmacokinetic ParameterRLD Oral Tablet (Standard)LNP 4-PPC Formulation (Novel)Test/Ref Ratio (90% CI)BE Status
Parent: Cmax (ng/mL) 45.2 ± 6.168.5 ± 8.3151.5% (142-161%)Non-Equivalent
Parent: AUC0-t (ng·h/mL) 310.4 ± 42.1485.6 ± 55.2156.4% (148-165%)Non-Equivalent
Parent: Tmax (h) 2.51.5N/AN/A
Metabolite A: Cmax (ng/mL) 28.4 ± 4.229.1 ± 3.8102.4% (96-109%)Equivalent
Metabolite A: AUC0-t 185.2 ± 21.0188.5 ± 19.5101.7% (95-108%)Equivalent

Expert Insight on Causality: The LNP formulation significantly increases the bioavailability of the parent drug (Cmax and AUC > 150% of RLD) by promoting lymphatic transport, thereby evading first-pass CYP3A4 metabolism. Interestingly, the absolute exposure to the active metabolite remains bioequivalent. For regulatory approval, this novel formulation would likely require a 505(b)(2) pathway rather than an ANDA, as it alters the fundamental safety/efficacy exposure ratios of the parent drug.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following methodologies detail the critical steps for evaluating 4-PPC bioequivalence.

Protocol A: In Vivo Bioequivalence Crossover Study Design

This protocol is aligned with standard regulatory expectations for immediate-release and modified-release systemic formulations.

BE_Workflow Start Healthy Cohort (n=36) Rand Randomization Start->Rand Seq1 Sequence 1: Test -> Washout -> RLD Rand->Seq1 Seq2 Sequence 2: RLD -> Washout -> Test Rand->Seq2 Blood Serial Blood Sampling (0 to 72 hours) Seq1->Blood Seq2->Blood LCMS LC-MS/MS Analysis (Parent & Metabolites) Blood->LCMS Stat Statistical BE Evaluation (90% CI for AUC & Cmax) LCMS->Stat

Two-way crossover bioequivalence study workflow.

Step-by-Step Clinical Phase:

  • Screening & Fasting: Select healthy volunteers (18–45 years). Enforce a 10-hour overnight fast prior to dosing to eliminate food-effect variables.

  • Dosing & Randomization: Administer a single dose of either the Test (LNP) or Reference (RLD) formulation with 240 mL of water.

  • Sampling Schedule: Collect venous blood samples (4 mL) into K2EDTA tubes at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Washout: Implement a 14-day washout period (exceeding 5 half-lives of the active metabolite) before crossing over to the alternate formulation.

Protocol B: LC-MS/MS Bioanalytical Quantification

Because piperazine derivatives are highly sensitive to pH changes, the extraction protocol must be strictly controlled. Research demonstrates that maintaining piperazine solutions at a pH between 9.2 and 9.6 optimizes their un-ionized state[3].

Step-by-Step Analytical Phase:

  • Sample Preparation (Alkalinization): Transfer 200 µL of human plasma to a microcentrifuge tube. Add 50 µL of a stable-isotope labeled internal standard (e.g., 4-PPC-d5).

  • pH Adjustment (Critical Causality Step): Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5). Why? 4-PPC contains a basic piperazine nitrogen. Adjusting the matrix to pH 9.5 ensures the molecule is deprotonated and un-ionized, which is strictly required to maximize partitioning into the organic solvent during extraction.

  • Liquid-Liquid Extraction (LLE): Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Evaporation & Reconstitution: Transfer the organic (upper) layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic acid in water).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm). Elute using a gradient of Mobile Phase A and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for 4-PPC and its N-desalkyl metabolite.

References

  • Food and Drug Administration (FDA). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA). Guideline on the Investigation of Bioequivalence (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr). Committee for Medicinal Products for Human Use (CHMP). Available at:[Link]

  • Brayden, D. J., et al. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. ResearchGate. Available at:[Link]

Sources

Comparative

A Researcher's Guide to Assessing the Cross-Reactivity of the 4-Phenylpiperazine-1-carboxamide Scaffold in Biological Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological cross-reactivity of compounds containing the 4-phenylpiperazine-1-carboxamide scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological cross-reactivity of compounds containing the 4-phenylpiperazine-1-carboxamide scaffold. We will delve into the known polypharmacology of this chemical class, present detailed protocols for robust in vitro assessment, and offer a logical workflow for characterizing compound selectivity. The objective is to equip researchers with the necessary tools and rationale to build a comprehensive selectivity profile, a critical step in modern drug discovery.

Introduction: The Privileged Scaffold and the Selectivity Challenge

The phenylpiperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets, particularly G-protein coupled receptors (GPCRs).[1] Derivatives of this scaffold are prevalent in centrally acting agents, targeting dopaminergic and serotonergic systems for the treatment of psychosis, depression, and anxiety.[1][2] The 4-phenylpiperazine-1-carboxamide core, specifically, combines the key phenylpiperazine pharmacophore with a carboxamide group, a versatile hydrogen-bonding moiety that can further influence target affinity and selectivity.[3][4]

However, this inherent versatility is a double-edged sword. While it provides a rich foundation for discovering potent ligands, it also carries a significant risk of cross-reactivity, or "off-target" binding. Undiscovered off-target interactions can lead to adverse side effects, misinterpretation of a compound's mechanism of action, or costly late-stage failures in drug development.[5] Conversely, a well-characterized polypharmacology profile can unveil opportunities for drug repurposing.

Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a checkbox exercise but a fundamental component of its preclinical characterization. This guide outlines a phased approach to building this profile, moving from initial binding assessment to functional validation.

Chapter 1: The Pharmacological Landscape of Phenylpiperazine Derivatives

The phenylpiperazine scaffold is known to interact with a diverse range of protein families. Understanding this landscape is the first step in designing an effective cross-reactivity screening panel.

  • Primary Target Families:

    • Dopamine Receptors: High affinity for D2-like receptors (D2, D3, D4) is a hallmark of this class, forming the basis for many antipsychotic and neurological drugs.[6]

    • Serotonin (5-HT) Receptors: Phenylpiperazines frequently exhibit potent activity at multiple 5-HT receptor subtypes, including 5-HT1A and 5-HT2A, contributing to their efficacy in mood disorders.[1][7]

    • Adrenergic Receptors: Cross-reactivity with α-adrenergic receptors, particularly α1A, is common and can be associated with cardiovascular side effects like orthostatic hypotension.[8]

  • Secondary and Atypical Targets:

    • Sigma Receptors: Certain phenylpiperazine analogs bind with high affinity to sigma receptors, which are implicated in a variety of neurological processes.[9]

    • Enzymes: The scaffold has been adapted to inhibit various enzymes, including acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), demonstrating its versatility beyond GPCRs.[10][11]

This promiscuity underscores the necessity of screening new chemical entities containing the 4-phenylpiperazine-1-carboxamide core against a broad, rationally selected panel of targets.

Chapter 2: A Phased Workflow for Selectivity Profiling

A logical, tiered approach ensures that resources are used efficiently while building a comprehensive understanding of a compound's behavior. The workflow progresses from broad, cost-effective binding assays to more complex, physiologically relevant functional assays for key off-targets.

G cluster_0 Phase 1: Primary Binding Assessment cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Functional Validation p1 Compound of Interest (e.g., 4-Phenylpiperazine-1-carboxamide derivative) p2 Radioligand Displacement Assay (Primary Target) p1->p2 Test for on-target affinity (Ki) p3 Broad Target Panel Screening (e.g., 40+ GPCRs, Ion Channels, Kinases) p2->p3 If potent (e.g., Ki < 1µM) p4 Identify Significant Off-Targets (e.g., Binding >50% at 1µM) p3->p4 p5 Functional Assays (cAMP, Calcium Flux, etc.) p4->p5 Confirm functional activity p6 Determine Functional Potency (EC50 / IC50) & Efficacy p5->p6 p7 Comprehensive Selectivity Profile p6->p7 Calculate Selectivity Ratios G cluster_0 GPCR Signaling Pathways cluster_1 Gs/Gi Pathway cluster_2 Gq Pathway GPCR Ligand GPCR GsGi Gs / Gi GPCR:f1->GsGi Gq Gq GPCR:f1->Gq AC Adenylate Cyclase GsGi->AC ATP_cAMP ATP → cAMP AC->ATP_cAMP PLC Phospholipase C Gq->PLC PIP2_DAG PIP2 → IP3 + DAG PLC->PIP2_DAG IP3_Ca IP3 → ↑ [Ca²⁺]i

Caption: Simplified GPCR signaling cascades measured by functional assays.

A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

Principle: This assay measures the modulation of cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the target receptor in a 96- or 384-well plate and grow overnight.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound to the cells.

    • Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist (e.g., EC80) followed by serial dilutions of the test compound.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (typically a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

  • Reading: After a further incubation (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at 665 nm and 620 nm.

  • Data Analysis: Convert the fluorescence ratio to cAMP concentration using a standard curve. Plot cAMP concentration versus log[compound concentration] to determine EC50 (for agonists) or IC50 (for antagonists).

B. Calcium Mobilization Assay (for Gq-coupled receptors)

Principle: Gq-coupled receptors activate a signaling cascade that leads to the release of intracellular calcium ([Ca²⁺]i). [12]This assay measures this transient increase using a calcium-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the target receptor in a black, clear-bottom 96- or 384-well plate.

  • Dye Loading: Remove media and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR). Record a baseline fluorescence reading.

  • Measurement: Inject the test compound (for agonist mode) or an agonist followed by the test compound (antagonist mode) and immediately begin measuring fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response versus log[compound concentration] to calculate EC50 or IC50 values.

Chapter 4: Data Interpretation and a Comparative Case Study

The ultimate goal is to synthesize the binding and functional data into a clear selectivity profile. Selectivity is not absolute but relative, often expressed as a ratio of Ki or EC50/IC50 values. A compound is generally considered "selective" if this ratio is >100-fold between the primary target and an off-target.

Hypothetical Case Study: Profiling Compound "PPC-1"

Let's assume "PPC-1" is a novel 4-phenylpiperazine-1-carboxamide derivative designed as a dopamine D2 receptor antagonist.

Table 1: PPC-1 Radioligand Binding Profile (Ki, nM)

TargetKi (nM)Primary Target Selectivity (Ki ratio)
Dopamine D2 (Primary) 2.1 -
Dopamine D315.87.5-fold
Serotonin 5-HT1A350.2167-fold
Serotonin 5-HT2A25.512.1-fold
Adrenergic α1A19.89.4-fold
Sigma 1>10,000>4700-fold

Interpretation: The binding data confirms high affinity for the D2 receptor. However, significant affinity (<10-fold selectivity) is also observed for the D3, 5-HT2A, and α1A receptors. These become priority off-targets for functional assessment. The compound shows excellent selectivity against the 5-HT1A and Sigma 1 receptors.

Table 2: PPC-1 Functional Activity Profile (IC50, nM)

Target AssayFunctional ModeIC50 (nM)
Dopamine D2 (cAMP) Antagonist 5.3
Serotonin 5-HT2A (Ca²⁺)Antagonist61.2
Adrenergic α1A (Ca²⁺)Antagonist45.7

Interpretation: The functional data confirm that PPC-1 is a potent D2 antagonist. Importantly, it is also an antagonist at 5-HT2A and α1A receptors, but with ~12-fold and ~9-fold lower potency, respectively. This functional cross-reactivity suggests that at therapeutic doses intended to occupy the D2 receptor, there is a tangible risk of also engaging 5-HT2A and α1A receptors, which could lead to unintended physiological effects.

Conclusion

The 4-phenylpiperazine-1-carboxamide scaffold is a powerful tool in drug discovery, but its utility is directly tied to a thorough understanding of its selectivity profile. A systematic approach, beginning with broad biochemical binding screens and progressing to targeted functional assays, is paramount. [13]This guide provides the foundational rationale and experimental frameworks to de-risk compounds, interpret their true mechanism of action, and ultimately select candidates with the highest potential for clinical success. By embracing this rigorous approach to cross-reactivity assessment, researchers can navigate the complexities of polypharmacology and make more informed decisions in the quest for safer and more effective medicines.

References

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. BenchChem.
  • Screening for GPCR Ligands Using Surface Plasmon Resonance . ACS Publications. Available at: [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development . In-vitro ADMET Laboratories. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors . ResearchGate. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays . National Center for Biotechnology Information. Available at: [Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands . PubMed. Available at: [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity . Promega Connections. Available at: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery . BellBrook Labs. Available at: [Link]

  • Biochemical Assay Services . Evotec. Available at: [Link]

  • Expert biochemical assays for drug discovery success . Nuvisan. Available at: [Link]

  • Biochemical and Biological Properties of 4-(3-phenyl- [1][14][15]thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase . PubMed. Available at: [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers . ResearchGate. Available at: [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers . PubMed. Available at: [Link]

  • Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies . ConnectSci. Available at: [Link]

  • Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors . ResearchGate. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity . ACS Publications. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands . MDPI. Available at: [Link]

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species . PubMed. Available at: [Link]

  • off-target effects of drugs . YouTube. Available at: [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Phenylpiperazine . Wikipedia. Available at: [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography . RSC Publishing. Available at: [Link]

  • N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors . National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Phenylpiperazine-1-carboxamide proper disposal procedures

Operational Guide to the Safe Handling and Disposal of 4-Phenylpiperazine-1-carboxamide As drug development professionals, we frequently utilize piperazine derivatives like 4-phenylpiperazine-1-carboxamide as critical ph...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of 4-Phenylpiperazine-1-carboxamide

As drug development professionals, we frequently utilize piperazine derivatives like 4-phenylpiperazine-1-carboxamide as critical pharmacophores in medicinal chemistry. While its utility in synthesizing biologically active molecules is well-documented, its end-of-life management requires rigorous adherence to environmental and safety protocols. Because this compound contains a nitrogen-rich heterocyclic core, improper disposal can lead to environmental persistence and the disruption of aquatic ecosystems.

This guide provides a self-validating operational framework for the disposal of 4-phenylpiperazine-1-carboxamide. By understanding the causality behind these chemical behaviors, laboratories can ensure compliance with Resource Conservation and Recovery Act (RCRA) standards while prioritizing operational safety.

Hazard Profiling and Physicochemical Causality

Before designing a disposal workflow, we must understand the chemical nature of the waste. 4-Phenylpiperazine-1-carboxamide and its structural analogs are classified under the Globally Harmonized System (GHS) as Acute Toxins (Category 4) across oral, dermal, and inhalation routes.

The presence of the piperazine ring imparts weak basicity, while the carboxamide group contributes to hydrogen-bonding capabilities, making the molecule moderately soluble in polar organic solvents (e.g., DMSO, methanol) and slightly soluble in water. When subjected to thermal degradation, the high nitrogen content guarantees the evolution of nitrogen oxides (NOx). Therefore, the ultimate destruction method must be high-temperature incineration at a facility equipped with catalytic NOx scrubbers.

Table 1: Quantitative Hazard and Regulatory Profile

ParameterSpecification / ClassificationCausality / Operational Impact
GHS Hazard Codes H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)Mandates the use of closed-system transfers and localized exhaust ventilation (fume hoods) to prevent systemic exposure.
Precautionary Codes P261, P280, P501Requires strict segregation of waste streams; P501 dictates disposal via an approved waste plant rather than standard municipal trash.
EPA RCRA Status Unlisted Hazardous Waste (Evaluated under 40 CFR 261)[1]Must be managed as a toxic solid/liquid waste; cannot be sewered or landfilled to prevent groundwater leaching.
Primary Destruction Thermal Incineration (>1000°C)Breaks down the stable piperazine pharmacophore and prevents environmental accumulation.

Waste Segregation Workflow

To prevent cross-reactivity and ensure downstream processing efficiency, waste streams must be rigorously segregated. Mixing incompatible solvents or altering the pH drastically can cause the compound to precipitate out of solution, clogging waste lines and creating localized exposure hazards.

G Start 4-Phenylpiperazine-1-carboxamide Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid PPE Contaminated Consumables (Vials, Gloves) Start->PPE SolidBin Hazardous Solid Waste Bin (Double-bagged) Solid->SolidBin Aqueous Aqueous Solutions (pH 5-9) Liquid->Aqueous Organic Organic Solvents (DMSO, MeOH, DCM) Liquid->Organic PPE->SolidBin AqBin Aqueous Waste Carboy (Do not sewer) Aqueous->AqBin OrgBin Halogenated/Non-Halogenated Organic Waste Carboy Organic->OrgBin Incineration High-Temperature Incineration (Approved RCRA Facility) SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Workflow for the segregation and disposal of 4-phenylpiperazine-1-carboxamide waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Management of Solid Waste and Powders Scientific Rationale: Solid particulates of 4-phenylpiperazine-1-carboxamide pose the highest risk for inhalation (H332). Aerosolization must be prevented during transfer to avoid respiratory mucosa absorption.

  • Containment: Perform all waste transfers inside a certified Class II Biological Safety Cabinet or a chemical fume hood.

  • Collection: Sweep up any residual powders using a damp, disposable laboratory wipe to suppress dust formation. Never use dry brushing or compressed air.

  • Packaging: Place the solid waste, empty source vials, and the damp wipes into a primary polyethylene bag. Seal the bag completely.

  • Secondary Containment: Place the primary bag into a secondary, leak-proof hazardous waste container (e.g., a rigid high-density polyethylene (HDPE) bucket).

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly list "4-Phenylpiperazine-1-carboxamide" and mark the hazards as "Toxic" and "Irritant".

Protocol B: Management of Liquid Waste (Solutions and Filtrates) Scientific Rationale: Piperazine derivatives in solution can permeate skin rapidly (H312). Furthermore, if the compound is dissolved in reverse-distribution pharmaceutical scenarios, it is strictly regulated as a hazardous waste at the healthcare or laboratory facility level and must never be poured down the drain[2].

  • Solvent Compatibility Check: Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., DMSO, methanol).

  • Transfer: Using a closed-system funnel, transfer the liquid waste into the appropriate HPLC-compatible waste carboy.

  • pH Monitoring: Ensure the aqueous waste stream maintains a pH between 5 and 9. Highly acidic environments will protonate the piperazine nitrogen, causing unexpected precipitation of the salt form, which can clog waste lines and pumps.

  • Storage: Cap the carboy with a vented cap to prevent pressure buildup from volatile solvents. Store in a designated secondary containment tray away from strong oxidizers.

Protocol C: Spill Response and Decontamination Scientific Rationale: A self-validating safety system requires a robust contingency plan. Decontamination relies on physical removal followed by targeted chemical solubilization.

  • Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, safety goggles, and a P100 particulate respirator if powder is dispersed).

  • Physical Removal: For solid spills, cover the powder with an inert, damp absorbent material (e.g., vermiculite or sand) to prevent aerosolization. For liquid spills, apply a universal chemical absorbent pad.

  • Chemical Decontamination: Wash the spill surface with a 10% methanol in water solution. The methanol aids in solubilizing the lipophilic phenyl ring, while the water washes away the polar carboxamide moiety.

  • Final Wipe: Perform a final wipe with soap and water. Dispose of all cleanup materials as hazardous solid waste following Protocol A.

Regulatory Compliance and Final Destruction

Under EPA regulations, while 4-phenylpiperazine-1-carboxamide is not specifically named on the P-list or U-list, it exhibits toxicity characteristics that mandate its management as a hazardous waste[1]. Furthermore, recent EPA rulings strictly prohibit the sewering of any hazardous pharmaceutical wastes or their active pharmaceutical ingredients (APIs) by healthcare and research facilities[2].

Your facility's Environmental Health and Safety (EHS) department must contract with a licensed RCRA Subtitle C waste vendor. The vendor will transport the sealed containers to a commercial incinerator. Ensure the waste manifest explicitly states the presence of "nitrogenous organic compounds" so the disposal facility can route the waste to a kiln equipped with the necessary selective catalytic reduction (SCR) units to neutralize NOx emissions safely.

References

  • Title: Hazardous Waste Listings | EPA[1] Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals[2] Source: Shipman & Goodwin LLP URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylpiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Phenylpiperazine-1-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.